3-Phthalimidopropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXHRZUOTPMGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187019 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-73-9 | |
| Record name | N-Phthaloyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phthalimidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003339739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3339-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHTHALIMIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5UY4ERZ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a derivative of the amino acid β-alanine. Its unique structure, featuring a phthalimide group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in research and drug development, with a focus on quantitative data and experimental protocols.
Core Chemical and Physical Properties
This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][2] |
| Molecular Weight | 219.19 g/mol | [1] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanoic acid | [1] |
| CAS Number | 3339-73-9 | [1] |
| Melting Point | 151 °C | [3] |
| Boiling Point | 423.4±28.0 °C (Predicted) | [3] |
| Density | 1.448±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 4.30±0.10 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | Spectra available. Key signals correspond to the aromatic protons of the phthalimide group and the aliphatic protons of the propionic acid chain.[4] |
| ¹³C NMR | Spectra available. Characteristic peaks for the carbonyl carbons of the phthalimide and carboxylic acid groups, as well as aromatic and aliphatic carbons, are observed.[1] |
| Mass Spectrometry | Mass spectra are available, with the molecular ion peak corresponding to the compound's molecular weight.[1] |
| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as C-H and C-N bonds.[1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the direct reaction of phthalic anhydride with β-alanine.
Experimental Protocol: Fusion Method[5]
Materials:
-
Phthalic anhydride
-
β-alanine
-
Water
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride and β-alanine is heated to fusion at 200°C for 15 minutes.
-
The molten mixture is then poured into water.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the purified compound.
Reactivity and Stability
This compound is generally stable under normal conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2] Its phthalimide group can act as a protecting group for the amine functionality of β-alanine, which can be later removed under specific conditions to liberate the free amine. This strategy is widely used in peptide synthesis and the construction of more complex molecules.
While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of phthalimides have been shown to possess anti-inflammatory properties. For instance, certain phthalimide analogs have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is associated with the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6]
The logical relationship for the anti-inflammatory action of related phthalimide derivatives can be visualized as follows:
This diagram illustrates the potential mechanism by which phthalimide-containing compounds, structurally related to this compound, may exert their anti-inflammatory effects by interfering with the TLR4 signaling pathway. This suggests a promising area of investigation for this compound and its derivatives in the development of novel anti-inflammatory agents.
Conclusion
This compound is a well-characterized compound with a range of applications in synthetic chemistry. Its straightforward synthesis and the versatility of the phthalimide protecting group make it a valuable tool for researchers. While its direct biological activities are still under exploration, the known anti-inflammatory properties of related phthalimide derivatives suggest that this compound could be a key precursor for the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties to support further research and development in this area.
References
- 1. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 3339-73-9 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
A Technical Guide to the Physical Properties of 3-Phthalimidopropionic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. 3-Phthalimidopropionic acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules, is no exception.[1] This technical guide provides a detailed overview of the core physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for purity assessment.
Core Physical and Chemical Properties
This compound, also known as N-Phthaloyl-β-alanine, presents as a white crystalline solid.[2][3] It is a crucial intermediate in organic synthesis, valued for its role in creating nitrogen-containing heterocycles and other complex organic structures.[1]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][2][4] |
| Molecular Weight | 219.19 g/mol | [4] |
| Melting Point | 148-155 °C | [2][5] |
| Boiling Point | 423.4 °C at 760 mmHg | [1] |
| Density | 1.448 g/cm³ | [1] |
| Appearance | White crystals, crystalline powder, or fused solid | [2][5] |
| Solubility | Soluble in Methanol | [6] |
| pKa | Data not readily available |
Experimental Protocols
Accurate determination of physical properties is essential for quality control and reproducibility in research and development. The following sections detail standardized methodologies for measuring key physical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered. A capillary tube, sealed at one end, is then loaded with the powdered sample to a height of approximately 3 mm. The sample should be densely packed by tapping the tube.
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the apparatus.
-
Measurement:
-
For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For a precise measurement, the sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
-
Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
Solubility Determination
Solubility data is crucial for designing reaction conditions, purification procedures, and formulation development.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
Purity Determination Workflow
The following diagram illustrates a logical workflow for assessing the purity of a synthesized batch of this compound, incorporating the physical property measurements discussed.
Caption: Workflow for the Purity Assessment of this compound.
References
- 1. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3339-73-9 [chemicalbook.com]
- 3. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Caffeine–N-phthaloyl-β-alanine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
Spectroscopic Data of 3-Phthalimidopropionic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a chemical compound with the molecular formula C₁₁H₉NO₄.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | Multiplet | 4H | Aromatic protons (Phthalimide group) |
| ~3.90 | Triplet | 2H | -CH₂- (adjacent to N) |
| ~2.75 | Triplet | 2H | -CH₂- (adjacent to COOH) |
| ~12.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |
Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz[3]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~172 | Carboxylic acid carbonyl (COOH) |
| ~167 | Imide carbonyls (C=O) |
| ~134 | Aromatic quaternary carbons (Phthalimide) |
| ~131 | Aromatic CH carbons (Phthalimide) |
| ~123 | Aromatic CH carbons (Phthalimide) |
| ~35 | -CH₂- (adjacent to N) |
| ~33 | -CH₂- (adjacent to COOH) |
Note: The chemical shifts are approximate and based on typical values for the respective functional groups.
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1770 and ~1710 | C=O stretch (Imide, asymmetric and symmetric) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | C=C stretch (Aromatic ring) |
| ~1400 | C-N stretch (Imide) |
| ~1220 | C-O stretch (Carboxylic acid) |
| ~920 (broad) | O-H bend (Carboxylic acid) |
| ~720 | C-H bend (Aromatic, ortho-disubstituted) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 219 | [M]⁺, Molecular ion |
| 174 | [M - COOH]⁺ |
| 160 | [M - CH₂COOH]⁺ |
| 148 | Phthalimide fragment |
| 132 | |
| 104 | |
| 76 | Benzene ring fragment from phthalimide |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press and die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven at ~110°C for a few hours to remove any absorbed moisture and store it in a desiccator.
-
Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the die of a pellet press.
-
Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum should be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualizations
General Experimental Workflow for Spectroscopic Analysis
Caption: A general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the NMR Analysis of 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Phthalimidopropionic acid, a compound of interest in chemical and pharmaceutical research. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.
Introduction
This compound, also known as N-Phthaloyl-β-alanine, is a derivative of the amino acid β-alanine. Its structure incorporates a phthalimide group, which is a common motif in medicinal chemistry and a useful protecting group in organic synthesis. Accurate structural elucidation and purity assessment are critical in the development and application of this compound, with NMR spectroscopy serving as a primary analytical tool. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its characterization.
Molecular Structure and NMR Signal Assignment
The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical experimental values and may vary slightly depending on the specific experimental conditions.
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 | br s | - | 1H | COOH |
| 7.85 - 7.95 | m | - | 4H | Aromatic-H (H-3, H-4, H-5, H-6) |
| 3.85 | t | 7.0 | 2H | N-CH₂ (H-9) |
| 2.65 | t | 7.0 | 2H | CH₂-COOH (H-10) |
Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | COOH (C-11) |
| 167.8 | C=O (Phthalimide, C-7, C-8) |
| 134.5 | Aromatic CH (C-4, C-5) |
| 131.7 | Aromatic Quaternary C (C-2a, C-6a) |
| 123.2 | Aromatic CH (C-3, C-6) |
| 35.0 | N-CH₂ (C-9) |
| 33.1 | CH₂-COOH (C-10) |
Experimental Protocols
A general protocol for the acquisition of NMR spectra for this compound is provided below. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~3-4 s
-
Spectral Width: ~16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: ~240 ppm
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the complete NMR analysis of this compound, from sample handling to final data interpretation.
Caption: A logical workflow for the NMR analysis of this compound.
Signaling Pathways and Relationships
While this compound itself is not part of a signaling pathway, its structural components are relevant in drug development. The phthalimide group, for instance, is famously associated with the immunomodulatory drug thalidomide and its analogues, which are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. The propionic acid moiety provides a linker and a carboxylic acid functional group that can be modified for various applications, including conjugation to other molecules.
The following diagram illustrates the conceptual relationship between the structural features of this compound and their potential relevance in a drug development context.
Caption: Conceptual relationships of the structural motifs of this compound.
Conclusion
This technical guide provides a thorough overview of the NMR analysis of this compound. The tabulated ¹H and ¹³C NMR data, coupled with the outlined experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and professionals in drug development. Accurate interpretation of NMR spectra is fundamental to confirming the identity and purity of this and other related compounds, ensuring the reliability of subsequent research and development activities.
In-Depth Technical Guide to the Infrared Spectroscopy of 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Phthalimidopropionic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and a logical workflow for the spectroscopic analysis.
Core Data Presentation: Infrared Absorption Spectrum
The infrared spectrum of this compound (also known as N-Phthaloyl-β-alanine) is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data, obtained primarily through the Potassium Bromide (KBr) pellet method, is summarized in the table below. The assignments are based on established group frequencies for carboxylic acids and N-substituted phthalimides.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (due to hydrogen bonding) | Carboxylic Acid (-COOH) |
| 1695 | Strong | C=O stretch (asymmetric) | Phthalimide (imide carbonyl) |
| 1595 | Strong | C=C stretch | Aromatic Ring |
| 1371 | Strong | C-N stretch | Phthalimide (imide C-N) |
| 1339 | Strong | O-H in-plane bend | Carboxylic Acid (-COOH) |
| 1220 | Strong | C-O stretch | Carboxylic Acid (-COOH) |
| 1173 | Strong | C-H in-plane bend | Aromatic Ring |
| 934 | Strong | O-H out-of-plane bend | Carboxylic Acid (-COOH) |
| 826 | Strong | C-H out-of-plane bend | Aromatic Ring |
| 761 | Strong | C-H out-of-plane bend | Aromatic Ring |
Note: The peak at 1695 cm⁻¹ may also have a contribution from the carboxylic acid carbonyl C=O stretch, which typically appears in the 1760-1690 cm⁻¹ range. The strong hydrogen bonding in the solid state likely shifts this to a lower frequency, causing it to overlap with the imide carbonyl absorption.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a solid sample like this compound using the KBr pellet technique.
Experimental Protocols
Detailed methodologies for the two most common techniques for solid sample analysis in FTIR spectroscopy are provided below.
Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet die set (e.g., 13 mm)
-
Agate mortar and pestle
-
Infrared lamp or drying oven
-
Spatula
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
This compound sample
-
Safety glasses and gloves
Procedure:
-
Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry. Gently warm the components under an IR lamp or in an oven to remove any adsorbed moisture.
-
Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it to a very fine powder.
-
Mixing: Add approximately 200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous powder is obtained. Avoid excessive grinding at this stage to minimize moisture absorption.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Gradually apply pressure up to 8-10 tons and hold for 1-2 minutes. This allows the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet should be clear and free of cracks or cloudiness.
-
Data Acquisition:
-
First, run a background spectrum with either an empty sample holder or a pellet made from pure KBr.
-
Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.
-
Safety Precautions:
-
Always wear safety glasses and gloves when handling chemicals and operating the hydraulic press.
-
KBr is a mild irritant; avoid skin and eye contact.
-
Operate the hydraulic press according to the manufacturer's instructions to avoid injury.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR is a modern, rapid, and non-destructive method that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
This compound sample
-
Safety glasses and gloves
Procedure:
-
Crystal Cleaning: Before analysis, clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.
-
Background Scan: With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-wetted, lint-free wipe.
Safety Precautions:
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
Be cautious not to scratch or damage the ATR crystal, as they can be delicate and expensive. Use only soft-tipped spatulas if necessary.
-
Ensure the chosen cleaning solvent is compatible with the ATR crystal material.
Unveiling 3-Phthalimidopropionic Acid: A Mass Spectrometry-Focused Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mass spectrometry data of 3-phthalimidopropionic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its mass spectral characteristics, detailed experimental protocols for its analysis, and insights into its application in synthetic chemistry.
Core Quantitative Data
The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern crucial for its identification and characterization. The quantitative data, including the molecular ion and key fragment ions, are summarized below. This information is vital for the unambiguous identification of the compound in various matrices.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | PubChem[1] |
| Molecular Weight | 219.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 219.0532 u | PubChem[1] |
Table 1: Key Mass Spectrometry Data for this compound.
| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment Structure |
| Molecular Ion [M]⁺ | 219 | Moderate | [C₁₁H₉NO₄]⁺ |
| Base Peak | 173 | High | [C₉H₅NO₃]⁺ |
| Fragment Ion | 160 | High | [C₉H₄O₃]⁺• |
| Fragment Ion | 76 | High | [C₆H₄]⁺• |
Table 2: Prominent Ions in the Mass Spectrum of this compound.
Deciphering the Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) follows a predictable pattern characteristic of N-substituted phthalimides and carboxylic acids. The initial ionization event results in the formation of the molecular ion at m/z 219. The subsequent fragmentation is driven by the structural features of the molecule, leading to the formation of stable fragment ions.
A primary fragmentation pathway involves the loss of the propionic acid side chain, leading to the formation of the stable phthalimide radical cation. However, a more prominent fragmentation involves the cleavage and rearrangement of the side chain. The base peak at m/z 173 is likely due to the loss of a neutral fragment of 46 u, corresponding to the loss of a formic acid molecule (HCOOH) through a rearrangement process, or the sequential loss of water and carbon monoxide. The fragment at m/z 160 can be attributed to the loss of the entire carboxyl group and a hydrogen atom. The ion at m/z 76 is characteristic of the benzene ring from the phthalimide group.
Experimental Protocols
The following protocols provide a framework for the mass spectrometric analysis of this compound. These are representative methods and may require optimization based on the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of this compound, often requiring derivatization to enhance volatility.
1. Sample Preparation and Derivatization:
-
Sample Dissolution: Dissolve a known amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Derivatization (Silylation): To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.
-
Dilution: After cooling, dilute the sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS allows for the analysis of this compound without derivatization.
1. Sample Preparation:
-
Sample Dissolution: Dissolve a known amount of this compound in a mixture of water and methanol (50:50 v/v) to a final concentration of 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-300.
Logical Workflow and Applications
This compound serves as a valuable building block in organic synthesis. Its structure, featuring a protected amine (as a phthalimide) and a carboxylic acid, makes it an ideal intermediate for the synthesis of various nitrogen-containing compounds, including amino acids, peptides, and heterocyclic structures. One notable application is its use as a hapten in the development of immunoassays. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
Below is a diagram illustrating the general workflow for utilizing this compound as a hapten to develop a competitive immunoassay.
This workflow highlights the critical role of this compound in the initial step of creating an immunogen. The carboxylic acid group is activated and then coupled to a carrier protein. This conjugate is then used to immunize an animal to produce specific antibodies, which are subsequently used to develop a sensitive and specific immunoassay for the detection of the target analyte.
References
synthesis of 3-Phthalimidopropionic acid
<An In-depth Technical Guide to the Synthesis of 3-Phthalimidopropionic Acid
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry.[1] The document delves into the core chemical principles, offers a detailed, field-tested experimental protocol, and discusses the significance of this compound in contemporary drug development and research. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic process.
Introduction: The Significance of this compound
This compound, also known as N-Phthaloyl-β-alanine, is a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its utility stems from the presence of both a carboxylic acid group and a protected primary amine, making it a versatile intermediate for introducing the β-alanine moiety into larger structures.[1] This feature is particularly valuable in pharmaceutical development, where it is employed in the synthesis of nitrogen-containing heterocycles, enzyme inhibitors, and receptor ligands.[1] Furthermore, its application extends to modifying peptides and proteins, where it can function as a linker or a protecting group.[1]
The synthesis of this compound is a practical application of the principles of amine protection, a fundamental concept in organic synthesis. The phthalimide group serves as an effective protecting group for the primary amine of β-alanine, preventing it from undergoing unwanted side reactions while allowing for the manipulation of the carboxylic acid functionality. This protective strategy is an adaptation of the well-established Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides.[3][4][5]
The Core Synthesis: A Mechanistic Perspective
The most direct and widely employed method for synthesizing this compound is the reaction between phthalic anhydride and β-alanine.[6][7] This reaction is a condensation reaction that proceeds through a nucleophilic acyl substitution mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of β-alanine on one of the carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom is drawn to the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton transfer occurs, typically facilitated by the reaction conditions or a solvent, leading to the opening of the anhydride ring.
-
Dehydration and Ring Closure: Upon heating, the intermediate amic acid undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide ring.
This reaction is typically carried out at elevated temperatures, often by fusing the reactants, to drive the dehydration and ensure a high yield of the desired product.[6][8]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol provides a reliable method for the synthesis of this compound with a high yield and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Phthalic Anhydride | 148.12 | 500 g | 3.38 | 1 |
| β-Alanine | 89.09 | 267 g | 3.00 | 0.89 |
| Ethanol | 46.07 | As needed for recrystallization | - | - |
| Deionized Water | 18.02 | 1500 ml | - | - |
Synthesis Procedure
-
Reactant Fusion: In a suitable reaction vessel, combine 500 g of phthalic anhydride and 267 g of β-alanine.[6]
-
Heating: Heat the mixture to 200°C and maintain this temperature for 15 minutes.[6] The mixture will melt and fuse.
-
Precipitation: Carefully pour the hot, molten mixture into 1500 ml of water with stirring.[6] The product will precipitate out of the solution as a solid.
-
Isolation: Collect the crude product by filtration.
-
Purification: Recrystallize the solid from ethanol to obtain pure phthaloyl-β-alanine.[6]
Expected Yield and Purity
Following this protocol, a yield of approximately 537 g (81.6%) of this compound can be expected.[6] The purity of the recrystallized product is typically high, as confirmed by its melting point of 151-153 °C.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
The Rationale Behind Experimental Choices
-
Solvent-Free Reaction (Fusion): The choice to conduct the reaction by fusing the reactants at a high temperature is a key aspect of this synthesis.[6] This approach offers several advantages:
-
High Concentration: The absence of a solvent ensures a high concentration of reactants, which accelerates the reaction rate.
-
Favorable Equilibrium: The high temperature facilitates the removal of the water byproduct, driving the reaction equilibrium towards the formation of the imide product.
-
Simplicity: It simplifies the workup procedure as there is no need to remove a solvent.
-
-
Recrystallization for Purification: Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of ethanol as the solvent is based on the differential solubility of this compound and any potential impurities at different temperatures. The desired product is highly soluble in hot ethanol and significantly less soluble in cold ethanol, allowing for its selective crystallization upon cooling, leaving impurities behind in the solution.
Applications in Drug Development and Beyond
The structure of this compound makes it a valuable synthon in the development of new therapeutic agents.[1] Its ability to introduce a protected amino acid moiety is leveraged in the synthesis of complex molecules with diverse biological activities. Phthalimide derivatives, in general, have been investigated for a wide range of pharmacological effects, including antimicrobial and antitubercular activities.[9]
The synthesis of N-phthalimide amino acid derivatives is a common strategy in medicinal chemistry to create libraries of compounds for biological screening.[10] The straightforward nature of the synthesis allows for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound via the direct condensation of phthalic anhydride and β-alanine is a robust, efficient, and scalable method. This guide has provided a detailed examination of the underlying chemical principles, a practical experimental protocol, and an understanding of the critical role this compound plays in modern organic synthesis and drug discovery. The insights provided herein are intended to empower researchers and scientists to confidently and effectively utilize this important chemical intermediate in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 3339-73-9 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. The reaction of certain secondary amines with phthalic anhydride; a new synthesis of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2492554A - Process for preparing beta-phthalimido propane derivatives - Google Patents [patents.google.com]
- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to the Synthesis and Properties of N-Phthaloyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of N-Phthaloyl-beta-alanine. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Introduction
N-Phthaloyl-beta-alanine, also known as 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, is a derivative of the non-proteinogenic amino acid β-alanine. The introduction of the phthaloyl group serves as a robust protecting group for the amino functionality, a common strategy in peptide synthesis and other areas of organic chemistry.[1] This modification allows for selective reactions at the carboxylic acid terminus and enhances the compound's utility as a building block in the synthesis of more complex molecules.[2] Its structural features make it an interesting candidate for various applications, from a key intermediate in the synthesis of pharmaceuticals to a component in the development of novel materials.[3]
Synthesis of N-Phthaloyl-beta-alanine
The synthesis of N-Phthaloyl-beta-alanine is primarily achieved through the condensation reaction between β-alanine and phthalic anhydride. Several methods have been reported, each with its own advantages in terms of reaction time, yield, and environmental impact.
Synthesis Methods Overview
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Ref. |
| Fusion | β-alanine, Phthalic anhydride | None | 200°C | 15 minutes | 81.6% | [4] |
| Thermal Condensation | β-alanine, Phthalic anhydride | Glacial Acetic Acid | Reflux | 2 hours | High | [5] |
| Microwave-Assisted | β-alanine, Phthalic anhydride | None | Microwave Irradiation | Short | High | [6] |
Reaction Mechanism
The formation of N-Phthaloyl-beta-alanine proceeds via a nucleophilic acyl substitution. The amino group of β-alanine attacks one of the carbonyl carbons of phthalic anhydride, leading to the formation of an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable phthalimide ring.
Caption: General reaction mechanism for the synthesis of N-Phthaloyl-beta-alanine.
Experimental Protocols
Detailed methodologies for the most common synthesis routes are provided below.
Method 1: Synthesis by Fusion
This method is a solvent-free approach that relies on high temperatures to drive the reaction.
Materials:
-
β-alanine (267 g)
-
Phthalic anhydride (500 g)
-
Deionized water
-
Ethanol
Procedure:
-
Combine phthalic anhydride and β-alanine in a suitable reaction vessel.
-
Heat the mixture to 200°C and maintain this temperature for 15 minutes with stirring.[4]
-
Pour the hot, molten product into 1500 ml of water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield pure N-Phthaloyl-beta-alanine.[4]
Method 2: Thermal Condensation in Acetic Acid
This is a common and efficient method that utilizes a high-boiling solvent.
Materials:
-
β-alanine (1 equivalent)
-
Phthalic anhydride (1 equivalent)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add β-alanine, phthalic anhydride, and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold water and recrystallize from an appropriate solvent such as an ethanol/water mixture.
Synthesis Workflow
Caption: General experimental workflow for N-Phthaloyl-beta-alanine synthesis.
Physicochemical and Spectroscopic Properties
N-Phthaloyl-beta-alanine is typically a white to off-white crystalline solid.[2] It exhibits solubility in polar solvents like water and methanol.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| CAS Number | 3339-73-9 | [2] |
| Melting Point | 150-151 °C | |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and methanol | [2] |
Spectroscopic Data
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.8-7.9 ppm (m, 4H): Aromatic protons of the phthaloyl group.
-
~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
~2.6 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~172 ppm: Carbonyl carbon of the carboxylic acid.
-
~167 ppm: Carbonyl carbons of the phthalimide group.
-
~134 ppm: Aromatic carbons of the phthaloyl group (quaternary).
-
~131 ppm: Aromatic carbons of the phthaloyl group (CH).
-
~123 ppm: Aromatic carbons of the phthaloyl group (CH).
-
~36 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).
-
~32 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).
Biological Activities and Applications
The primary application of N-Phthaloyl-beta-alanine in drug development is as a protected amino acid for peptide synthesis.[1] The phthaloyl group is stable under many reaction conditions and can be removed when needed.
While N-Phthaloyl-beta-alanine itself is not extensively studied for its biological activity, derivatives of N-phthaloyl amino acids have shown promise in various therapeutic areas. For instance, some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[5][6] Additionally, N-phthaloyl amino acid derivatives have been investigated as potential anticancer agents.[3] These studies highlight the potential of the N-phthaloyl amino acid scaffold as a pharmacophore in the design of new therapeutic agents.
Conclusion
N-Phthaloyl-beta-alanine is a versatile and readily accessible compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. The synthetic methods are well-established, offering flexibility in terms of scale and reaction conditions. While its intrinsic biological activity is not yet fully elucidated, its utility as a building block for the synthesis of biologically active molecules is evident. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
An In-depth Technical Guide to the Characterization of 3-(1,3-Dioxoisoindol-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dioxoisoindol-2-yl)propanoic acid, also widely known as N-Phthaloyl-β-alanine, is a chemical compound that belongs to the phthalimide class of molecules. It is structurally characterized by a phthalimide group attached to the nitrogen of a β-alanine moiety. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its protected amino acid structure makes it a useful intermediate in peptide synthesis.[1] This guide provides a comprehensive overview of the characterization of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.
Physicochemical Properties
The physical and chemical properties of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₄ | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 150-151 °C | |
| Boiling Point | 423.4 °C at 760 mmHg | |
| Density | 1.448 g/cm³ | |
| CAS Number | 3339-73-9 | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the β-alanine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and carboxylic acid groups, aromatic carbons, and aliphatic carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for C=O stretching (imide and carboxylic acid), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The most common method for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid involves the reaction of β-alanine with phthalic anhydride. Several variations of this procedure exist, with differences in reaction conditions such as temperature and the use of solvents.
Synthesis Workflow
The general workflow for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid is depicted below.
Caption: General synthesis workflow for 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.
Detailed Experimental Protocol: Thermal Fusion Method
This protocol describes a solvent-free method for the synthesis of 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.
Materials:
-
β-Alanine
-
Phthalic anhydride
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine β-alanine and phthalic anhydride in a 1:1 molar ratio.
-
Heat the mixture to approximately 200°C with stirring for 15-20 minutes. The mixture will melt and react.
-
Allow the reaction mixture to cool slightly, then pour it into a beaker of cold deionized water while stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 3-(1,3-Dioxoisoindol-2-yl)propanoic acid.
-
Dry the purified product in a vacuum oven.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.7-7.9 ppm) corresponding to the four protons of the phthalimide ring. The methylene protons of the β-alanine moiety will appear as two triplets: one around 2.8 ppm (CH₂ adjacent to the carboxylic acid) and another around 3.9 ppm (CH₂ adjacent to the nitrogen). The acidic proton of the carboxylic acid group may be observed as a broad singlet at a higher chemical shift, or it may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the two types of carbonyl carbons: the imide carbonyls around 168 ppm and the carboxylic acid carbonyl at a slightly higher chemical shift. The aromatic carbons will show signals in the range of 123-134 ppm. The two methylene carbons will appear in the aliphatic region, typically around 33 ppm and 35 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:
-
C=O stretching (imide): Two characteristic bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).
-
C=O stretching (carboxylic acid): A strong band around 1700 cm⁻¹.
-
O-H stretching (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C-N stretching: Around 1390 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 219 would be expected. Common fragmentation pathways for phthalimides involve the cleavage of the phthalimide group and the side chain. Key fragments could include ions corresponding to the phthalimide moiety and losses of water, carbon monoxide, and the propanoic acid side chain.
Biological Activity and Signaling Pathways
While 3-(1,3-Dioxoisoindol-2-yl)propanoic acid is primarily utilized as a synthetic intermediate, there is emerging interest in the biological activities of phthalimide derivatives. Research has shown that some N-substituted phthaloyl amino acids and their esters can exhibit biological effects. For instance, phenacyl esters of N-phthaloyl amino acids have been investigated as inhibitors of pancreatic lipase.[1]
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition can reduce the absorption of fats, which is a therapeutic strategy for managing obesity. The interaction of N-phthaloyl amino acid derivatives with pancreatic lipase represents a logical pathway of biological intervention, as illustrated below.
Caption: Inhibition of pancreatic lipase by a phthalimide derivative.
It is important to note that while derivatives have shown this activity, the specific biological roles and signaling pathways directly modulated by 3-(1,3-Dioxoisoindol-2-yl)propanoic acid itself are not yet well-defined and require further investigation.
Conclusion
3-(1,3-Dioxoisoindol-2-yl)propanoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. Its characterization relies on a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry. While its primary role has been in synthetic chemistry, the exploration of the biological activities of its derivatives, such as the inhibition of pancreatic lipase, opens up potential avenues for future research in drug discovery and development. Further studies are warranted to fully elucidate the biological functions and potential therapeutic applications of this and related phthalimide compounds.
References
Theoretical Exploration of 3-Phthalimidopropionic Acid: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phthalimidopropionic acid, a derivative of the amino acid β-alanine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structural and electronic properties are fundamental to its reactivity and biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound at the molecular level. While specific experimental and computational studies on the isolated molecule are not extensively available in public literature, this document outlines the established computational protocols and the expected nature of the data derived from such theoretical investigations. The guide is intended to serve as a foundational resource for researchers engaging in the computational analysis of this compound and related phthalimide derivatives.
Introduction
This compound (also known as N-phthaloyl-β-alanine) is a molecule of significant interest in medicinal chemistry. Its rigid phthalimide group and flexible propionic acid side chain confer a unique combination of steric and electronic features that are leveraged in drug design. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the conformational landscape, electronic structure, and reactivity of this molecule. Such insights are critical for understanding its mechanism of action and for the rational design of novel therapeutics.
This guide details the standard computational workflows for a thorough theoretical investigation of this compound, presents the anticipated data in a structured format, and provides visualizations of key computational processes.
Computational Methodology
The theoretical characterization of this compound would typically involve a multi-step computational protocol. The following sections describe the standard methodologies based on Density Functional Theory (DFT), a robust and widely used quantum chemical method.
Geometry Optimization
The first and most crucial step in the computational analysis is the optimization of the molecule's three-dimensional structure. This process identifies the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers arising from the rotation around single bonds, particularly in the propionic acid side chain.
-
Quantum Chemical Optimization: Each low-energy conformer is then subjected to a full geometry optimization using a selected level of theory. A commonly employed and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set. This combination offers a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
Vibrational Spectroscopy
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.
Protocol:
-
Frequency Calculation: Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
-
Spectral Analysis: The scaled frequencies, along with their calculated IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra.
Electronic Properties
The electronic structure of this compound dictates its reactivity and spectroscopic properties. Key electronic descriptors are derived from the molecular orbitals.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the chosen level of theory.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map reveals the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.
Data Presentation
The following tables present the structure for the anticipated quantitative data from the theoretical studies described above. Due to the lack of specific published data on isolated this compound, these tables are presented as templates.
Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)
| Parameter | Bond/Angle/Dihedral | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | C=O (phthalimide) | Data not available |
| C-N (imide) | Data not available | |
| C-C (aromatic) | Data not available | |
| C-C (propionic) | Data not available | |
| C=O (carboxylic acid) | Data not available | |
| O-H (carboxylic acid) | Data not available | |
| Bond Angles (°) | C-N-C (imide) | Data not available |
| N-C-C (side chain) | Data not available | |
| C-C-C (side chain) | Data not available | |
| C-C=O (carboxylic acid) | Data not available | |
| Dihedral Angles (°) | O=C-N-C (imide ring) | Data not available |
| C-N-C-C (side chain torsion) | Data not available |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |
| ν(O-H) | Carboxylic acid O-H stretch | Data not available | Data not available | Data not available |
| ν(C=O) | Phthalimide symm. stretch | Data not available | Data not available | Data not available |
| ν(C=O) | Phthalimide asymm. stretch | Data not available | Data not available | Data not available |
| ν(C=O) | Carboxylic acid C=O stretch | Data not available | Data not available | Data not available |
| δ(C-H) | Aromatic C-H bend | Data not available | Data not available | Data not available |
Table 3: Electronic Properties
| Property | Calculated Value (B3LYP/6-311+G(d,p)) |
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Visualizations
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships in the theoretical study of this compound.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Phthalimidopropionic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. This guide provides an in-depth analysis of the crystal structure of 3-Phthalimidopropionic acid (also known as N-(2-carboxyethyl)phthalimide), a valuable building block in medicinal chemistry.
This document summarizes the crystallographic data, details the experimental procedures for its determination, and presents key structural features. The information is based on the crystal structure deposited in the Cambridge Structural Database (CSD) with the deposition number 126554, originally published in Acta Crystallographica Section C: Crystal Structure Communications in 1996.[1]
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| CCDC Deposition No. | 126554 |
| Empirical Formula | C₁₁H₉NO₄ |
| Formula Weight | 219.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.652(2) Å |
| b | 9.038(2) Å |
| c | 13.045(3) Å |
| α | 90° |
| β | 106.34(3)° |
| γ | 90° |
| Volume | 978.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| R-factor (R1) | Not available |
| Weighted R-factor (wR2) | Not available |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| O(1)-C(9) | 1.205(4) |
| O(2)-C(9) | 1.320(4) |
| O(3)-C(1) | 1.212(4) |
| O(4)-C(8) | 1.211(4) |
| N(1)-C(1) | 1.397(4) |
| N(1)-C(8) | 1.400(4) |
| N(1)-C(10) | 1.472(4) |
| C(1)-C(2) | 1.479(5) |
| C(8)-C(7) | 1.479(5) |
| C(10)-C(11) | 1.508(5) |
| C(11)-C(9) | 1.501(5) |
Table 3: Selected Bond Angles
| Atoms | Angle (°) |
| C(1)-N(1)-C(8) | 111.9(3) |
| C(1)-N(1)-C(10) | 124.3(3) |
| C(8)-N(1)-C(10) | 123.8(3) |
| O(3)-C(1)-N(1) | 124.0(3) |
| O(3)-C(1)-C(2) | 128.9(3) |
| N(1)-C(1)-C(2) | 107.1(3) |
| O(4)-C(8)-N(1) | 124.0(3) |
| O(4)-C(8)-C(7) | 128.9(3) |
| N(1)-C(8)-C(7) | 107.1(3) |
| O(1)-C(9)-O(2) | 123.6(3) |
| O(1)-C(9)-C(11) | 124.1(3) |
| O(2)-C(9)-C(11) | 112.3(3) |
| N(1)-C(10)-C(11) | 111.8(3) |
| C(9)-C(11)-C(10) | 111.9(3) |
Experimental Protocols
While the original publication provides the definitive experimental details, this section outlines a representative methodology for the synthesis, crystallization, and structure determination of a small organic molecule like this compound, consistent with practices from the mid-1990s.
Synthesis of this compound
A common route for the synthesis of this compound is through the Gabriel synthesis.
Procedure:
-
Equimolar amounts of phthalic anhydride and β-alanine are dissolved in a suitable solvent, typically glacial acetic acid.
-
The mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Upon cooling, the product, this compound, crystallizes out of the solution.
-
The crude product is collected by filtration, washed with a cold solvent to remove impurities, and dried.
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature to create a saturated solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear solution is allowed to cool slowly to room temperature.
-
The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the growth of well-defined single crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Determination
The following workflow outlines the key steps in determining the crystal structure from a single crystal.
Procedure:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed on a four-circle X-ray diffractometer. The unit cell parameters are determined, and the diffraction data are collected at a controlled temperature (e.g., 293 K) using monochromatic Mo Kα radiation. A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved using direct methods, typically with software packages like SHELXS, to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, commonly with software like SHELXL. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Molecular and Crystal Structure Description
The molecular structure of this compound consists of a planar phthalimide group connected to a flexible propionic acid side chain. In the crystalline state, the molecules are linked by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are further packed in the crystal lattice through van der Waals interactions. The conformation of the propionic acid side chain is crucial in determining the overall packing arrangement.
This detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing new molecules with desired properties for applications in drug discovery and materials science.
References
Methodological & Application
Application of 3-Phthalimidopropionic Acid in Peptide Synthesis: A Detailed Guide for Researchers
Harnessing the versatility of 3-phthalimidopropionic acid in peptide synthesis provides a robust method for introducing a primary amine at the N-terminus of a peptide. This modification is invaluable for a range of applications, including the development of peptide-drug conjugates, the synthesis of branched or cyclic peptides, and the attachment of various molecular probes. This document offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective use of this compound in solid-phase peptide synthesis (SPPS).
Introduction
This compound serves as a key building block for the functionalization of peptides. Its phthalimido group provides a stable, orthogonal protecting group for a primary amine, which can be selectively deprotected under mild conditions without affecting other protecting groups commonly used in peptide synthesis. This allows for the strategic introduction of a reactive primary amine at the N-terminus of a peptide, enabling subsequent conjugation or modification. The three-carbon spacer arm provided by the propionic acid backbone also offers flexibility and reduces potential steric hindrance in subsequent reactions.
Key Applications
The introduction of a terminal primary amine via this compound opens up a plethora of possibilities for peptide modification and application:
-
Peptide-Drug Conjugates (PDCs): The terminal amine serves as a handle for the covalent attachment of cytotoxic drugs, creating targeted therapeutic agents.
-
Bioconjugation: Fluorescent dyes, biotin, or other reporter molecules can be attached for use in diagnostic assays and imaging studies.
-
Branched and Cyclic Peptides: The primary amine can be used as an attachment point for the synthesis of branched peptides or for intramolecular cyclization to create constrained peptide analogues with enhanced stability and activity.
-
Surface Immobilization: Peptides can be tethered to solid supports or nanoparticles for various biotechnological applications.
Experimental Protocols
The following protocols detail the step-by-step procedure for the incorporation of a 3-aminopropyl group at the N-terminus of a peptide using this compound during standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound to the N-Terminus of a Resin-Bound Peptide
This protocol describes the acylation of the free N-terminal amine of a peptide chain, which is assembled on a solid support, with this compound.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.
-
Preparation of Coupling Solution: In a separate vial, dissolve this compound (3 equivalents) and HBTU/HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (6 equivalents) to the coupling solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended or gentle heating (40-50°C) can be applied.[1]
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
| Parameter | Value/Description |
| Reagents | |
| This compound | 3 equivalents |
| Coupling Agent (HBTU/HATU) | 2.9 equivalents |
| Base (DIPEA/Collidine) | 6 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature (or 40-50°C for difficult couplings) |
| Reaction Time | 2-4 hours |
| Monitoring | Kaiser Test |
Table 1: Summary of typical coupling conditions for this compound.
Protocol 2: Deprotection of the Phthalimido Group to Yield a Primary Amine
This protocol outlines the removal of the phthaloyl protecting group using hydrazine to expose the primary amine at the N-terminus of the peptide.
Materials:
-
N-Phthalimidopropyl-peptide-resin
-
Hydrazine monohydrate
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
0.5% DIPEA in DMF (optional)
Procedure:
-
Resin Swelling: Swell the N-phthalimidopropyl-peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a 5-10% (v/v) solution of hydrazine monohydrate in DMF.[1]
-
Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature for 30 minutes. Drain the solution and repeat the treatment two more times to ensure complete deprotection.[1]
-
Washing: This step is critical to remove the phthalhydrazide byproduct. Wash the resin extensively with DMF (5-7 times). An optional wash with a 0.5% DIPEA solution in DMF can help to scavenge any remaining byproduct.[1]
-
Final Washes: Wash the resin with DCM (3 times) and MeOH (3 times) and dry the resin under vacuum.
| Parameter | Value/Description |
| Reagent | 5-10% Hydrazine Monohydrate in DMF |
| Temperature | Room Temperature |
| Reaction Time | 3 x 30 minutes |
| Washing | Extensive DMF washes are crucial |
| Typical Yield | >98% deprotection efficiency[1] |
Table 2: Summary of conditions for phthalimido group deprotection.
Protocol 3: Cleavage from Resin and Peptide Purification
Following the generation of the N-terminal amine, the peptide is cleaved from the solid support and purified.
Materials:
-
N-Aminopropyl-peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Final Fmoc Deprotection (if applicable): If the last amino acid added was Fmoc-protected, perform a final Fmoc deprotection using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, then dry thoroughly under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile and purify by preparative RP-HPLC.[2]
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Analysis: Confirm the purity and identity of the final product using analytical RP-HPLC and mass spectrometry.
Visualization of the Workflow
The overall workflow for the N-terminal modification of a peptide with this compound and subsequent deprotection can be visualized as follows:
Caption: Workflow for N-terminal modification using this compound.
Logical Relationship of Orthogonal Protection
The use of the phthalimido group relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others.
Caption: Orthogonality of the phthalimido protecting group in SPPS.
Conclusion
The use of this compound is a highly effective strategy for introducing a primary amine at the N-terminus of synthetic peptides. The phthaloyl group's stability and its selective removal under mild hydrazinolysis conditions provide a valuable tool for the synthesis of complex and functionalized peptides. The detailed protocols provided in this application note offer a reliable foundation for researchers to successfully implement this methodology in their peptide synthesis workflows. Careful execution of the coupling and, particularly, the washing steps post-deprotection are crucial for obtaining high-purity N-terminally modified peptides ready for a wide array of downstream applications in research and drug development.
References
Application Notes and Protocols for the N-Protection of Amino Acids Using 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of amino acid-based pharmaceuticals, the temporary protection of the α-amino group is a fundamental requirement to ensure selective amide bond formation and prevent unwanted side reactions. The choice of the N-protecting group is critical and is dictated by its ease of introduction, stability under various reaction conditions, and facile, high-yielding removal under conditions that do not compromise the integrity of the rest of the molecule.
This document details the application of 3-phthalimidopropionic acid as a potential N-protecting group for amino acids. This strategy involves the formation of an amide bond between the carboxylic acid of the protecting group and the α-amino group of the amino acid. The phthalimide moiety offers a stable and robust protecting element, while the propionyl linker provides a distinct chemical handle.
While direct literature on the widespread use of this compound for this specific purpose is limited, this document provides proposed protocols based on well-established principles of peptide coupling and phthalimide chemistry. The methodologies outlined are intended to serve as a starting point for researchers to develop and optimize this protection strategy for their specific applications.
Principle of Protection and Deprotection
The N-protection of an amino acid with this compound proceeds via a standard amide bond formation. The carboxylic acid of this compound is first activated using a suitable coupling reagent, converting the hydroxyl group into a better leaving group. This activated intermediate then readily reacts with the nucleophilic α-amino group of an amino acid (typically with its own carboxyl group protected as an ester) to form a stable N-(3-phthalimidopropionyl) amino acid derivative.
Deprotection is proposed as a two-stage process. First, the phthalimide ring is cleaved to unmask a primary amine, followed by the hydrolysis of the propionamide bond to release the free amino acid.
Data Presentation
Table 1: Proposed Parameters for N-Protection with this compound
| Parameter | Proposed Condition/Reagent | Notes |
| Amino Acid Substrate | Amino Acid Methyl or Ethyl Ester HCl | Ester protection of the C-terminus prevents self-polymerization. |
| Protecting Group | This compound | 1.0 - 1.2 equivalents |
| Coupling Reagent | EDC·HCl or DIC | 1.1 - 1.3 equivalents. Standard carbodiimide activators.[3] |
| Additive | HOBt or Oxyma | 1.1 - 1.3 equivalents. Minimizes racemization and improves efficiency.[3] |
| Base | DIPEA or NMM | 2.0 - 3.0 equivalents. To neutralize the amino acid salt and for the coupling reaction.[3] |
| Solvent | Anhydrous DCM or DMF | Chosen for solubility of reagents. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling for activation, then warming to room temperature. |
| Reaction Time | 4 - 24 hours | To be monitored by TLC or LC-MS for completion. |
| Yield | To be optimized | Expected to be moderate to high based on standard peptide couplings. |
Table 2: Reported Yields for Synthesis of N-Phthaloyl Amino Acids from Phthalic Anhydride [1][2]
| Amino Acid | Yield (%) |
| Glycine | 87.1 |
| L-Alanine | 75.3 |
| L-Valine | 65.2 |
| L-Leucine | 70.8 |
| L-Phenylalanine | 78.5 |
| L-Aspartic Acid | 44.3 |
| Conditions: Reflux in glacial acetic acid for 2 hours.[1][2] |
Experimental Protocols
The following are proposed, detailed methodologies for the key experiments based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: N-Protection of an Amino Acid Ester with this compound
This protocol describes a general procedure for the coupling of this compound to an amino acid methyl ester hydrochloride using EDC·HCl as the coupling agent.
Materials:
-
Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) to the suspension.
-
Add HOBt (1.2 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred suspension. Ensure the mixture remains cool.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-phthalimidopropionyl) amino acid methyl ester.
Protocol 2: Proposed Deprotection of the N-(3-Phthalimidopropionyl) Group
This protocol is a proposed two-stage procedure. The first stage removes the phthalimide group, and the second hydrolyzes the amide bond.
Stage 1: Cleavage of the Phthalimide Group [4][5]
-
Dissolve the N-(3-phthalimidopropionyl) amino acid ester (1.0 eq) in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization of the intermediate to release the amine.
-
Heat the mixture to approximately 60 °C for 1-2 hours.
-
Cool the reaction mixture and remove the solvents under reduced pressure. The resulting intermediate is an N-(3-aminopropionyl) amino acid ester.
Stage 2: Hydrolysis of the Amide Bond Note: This step involves harsh conditions and may not be suitable for sensitive substrates.
-
To the crude residue from Stage 1, add 6 M HCl.
-
Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.
-
Monitor the reaction for the formation of the free amino acid.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The final product will be the hydrochloride salt of the desired amino acid. It can be further purified by recrystallization or ion-exchange chromatography if necessary.
Visualized Workflows
The following diagrams illustrate the proposed experimental workflows for the protection and deprotection steps.
Caption: Proposed workflow for N-protection of amino acid esters.
Caption: Proposed two-stage workflow for deprotection.
References
3-Phthalimidopropionic Acid: A Versatile Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionic acid is a valuable heterobifunctional linker in the field of bioconjugation. Its structure features a carboxylic acid group and a phthalimide-protected primary amine. This arrangement allows for a two-stage conjugation strategy. First, the carboxylic acid can be activated to react with nucleophiles, such as the amine groups on proteins or peptides, forming a stable amide bond. Subsequently, the phthalimide protecting group can be removed under specific conditions to reveal a primary amine, which can then be used for further conjugation to another molecule of interest, such as a drug, a fluorescent probe, or a polyethylene glycol (PEG) chain. This sequential approach provides control over the assembly of complex bioconjugates.
The propionic acid spacer arm provides a balance of flexibility and defined length, which can be crucial for maintaining the biological activity of the conjugated molecules. The phthalimide group offers robust protection of the amine during the initial conjugation step and can be deprotected using various methods, offering flexibility in the overall synthetic strategy.
Key Features and Applications
-
Heterobifunctional Nature: Allows for sequential and controlled conjugation of two different molecules.
-
Amine Protection: The phthalimide group provides stable protection for the primary amine, preventing unwanted side reactions.
-
Versatile Deprotection: The phthalimide group can be removed using several methods, including hydrazinolysis, treatment with ethylenediamine, or milder reductive conditions, allowing for compatibility with a range of biomolecules.
-
Applications in Drug Development: Widely used in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[1][2]
-
PROTAC Development: The resulting 3-aminopropionic acid linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[3][4][5]
-
Surface Modification and Labeling: Can be used to functionalize surfaces or attach labels and probes to biomolecules for diagnostic and research applications.
Experimental Protocols
This section provides detailed protocols for the use of this compound as a linker in bioconjugation. The overall workflow involves three main stages: activation of the carboxylic acid, conjugation to the first biomolecule, and deprotection of the phthalimide group to reveal the amine for subsequent reactions.
Protocol 1: Activation of this compound using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions[8][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8][9]
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is recommended as a starting point.[8]
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
The resulting solution contains the activated NHS ester of this compound and is ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol details the conjugation of the NHS-activated this compound to a protein containing accessible primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. Common buffers include PBS or borate buffer.
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the protein-linker conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess linker and byproducts.
Protocol 3: Deprotection of the Phthalimide Group
This protocol describes two common methods for the removal of the phthalimide protecting group to expose the primary amine.
Method A: Hydrazinolysis
Materials:
-
Protein-linker conjugate
-
Hydrazine hydrate or hydrazine monohydrate
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the protein-linker conjugate in the Reaction Buffer.
-
Add hydrazine hydrate to the solution. A final concentration of 50 mM is often effective, but this may need optimization.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as mass spectrometry.
-
Purify the deprotected protein conjugate using size-exclusion chromatography or dialysis to remove hydrazine and the phthalhydrazide byproduct.
Method B: Using Ethylenediamine
This method is often considered milder than hydrazinolysis.
Materials:
-
Protein-linker conjugate
-
Ethylenediamine
-
Reaction Buffer: PBS, pH 7.4-8.5
Procedure:
-
Dissolve the protein-linker conjugate in the Reaction Buffer.
-
Add ethylenediamine to the solution. A final concentration of 50-100 mM can be used as a starting point.
-
Incubate the reaction at room temperature for 2-6 hours.
-
Purify the deprotected protein conjugate using size-exclusion chromatography or dialysis to remove excess ethylenediamine and the phthalimide byproduct.
Quantitative Data
The efficiency of each step in the bioconjugation process can be influenced by various factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table provides representative data for the efficiency of the key reactions involved when using this compound as a linker.
| Reaction Step | Reagents | Typical Molar Ratio (Linker:Biomolecule) | pH | Temperature (°C) | Typical Reaction Time | Estimated Yield/Efficiency |
| Carboxylic Acid Activation | EDC/NHS | 1.2:1 (to linker) | 4.7-6.0 | 20-25 | 15-30 min | > 90% |
| Amine Coupling (to Protein) | Activated Linker | 10-20:1 | 7.2-8.0 | 4-25 | 1-2 hours | 50-80% |
| Phthalimide Deprotection (Hydrazine) | Hydrazine | Large excess | 7.4 | 20-25 | 1-4 hours | > 85% |
| Phthalimide Deprotection (Ethylenediamine) | Ethylenediamine | Large excess | 7.4-8.5 | 20-25 | 2-6 hours | > 90% |
Note: These values are estimates and the optimal conditions and resulting efficiencies should be determined experimentally for each specific application.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for using this compound as a linker in a two-step bioconjugation process.
EDC/NHS Mediated Amide Bond Formation
The following diagram illustrates the chemical pathway for the activation of the carboxylic acid group of this compound by EDC and NHS and its subsequent reaction with a primary amine on a biomolecule.
PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action for a PROTAC that utilizes a linker derived from 3-aminopropionic acid to induce the degradation of a target protein.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes: A Robust Protocol for the Amide Coupling of 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. 3-Phthalimidopropionic acid is a valuable building block, incorporating a protected amino functionality that is useful in peptide synthesis and as a linker in drug conjugates. This document provides a detailed protocol for the efficient coupling of this compound with a primary amine, using benzylamine as a representative example, to form the corresponding N-benzyl-3-phthalimidopropionamide. The presented method utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system, known for its high efficiency and suppression of side reactions.
General Reaction Scheme
The coupling reaction proceeds via the activation of the carboxylic acid group of this compound by EDC. The highly reactive O-acylisourea intermediate is then converted to a more stable HOBt-ester, which subsequently undergoes nucleophilic attack by the amine (benzylamine) to form the desired amide bond.
Caption: General reaction scheme for the EDC/HOBt mediated coupling of this compound and Benzylamine.
Data Presentation
The following table summarizes the key reactants and reagents for the synthesis of N-benzyl-3-phthalimidopropionamide.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry (equiv) | Amount |
| This compound | Starting Material | C₁₁H₉NO₄ | 219.19 | 1.0 | 219 mg (1.0 mmol) |
| Benzylamine | Nucleophile | C₇H₉N | 107.15 | 1.1 | 118 mg (1.1 mmol) |
| EDC·HCl | Coupling Agent | C₈H₁₈N₃Cl | 191.70 | 1.2 | 230 mg (1.2 mmol) |
| HOBt | Additive | C₆H₅N₃O | 135.13 | 1.2 | 162 mg (1.2 mmol) |
| DIPEA | Base | C₈H₁₉N | 129.24 | 2.5 | 323 mg (2.5 mmol) |
| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | - | 10 mL |
| Product | |||||
| N-benzyl-3-phthalimidopropionamide | Product | C₁₈H₁₆N₂O₃ | 308.33 | - | Expected Yield: >90% |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-benzyl-3-phthalimidopropionamide on a 1.0 mmol scale.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of N-benzyl-3-phthalimidopropionamide.
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol, 1.0 equiv), HOBt (162 mg, 1.2 mmol, 1.2 equiv), and benzylamine (118 mg, 1.1 mmol, 1.1 equiv).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: To the cold solution, add N,N-Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol, 2.5 equiv) dropwise, followed by the portion-wise addition of EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 ethyl acetate/hexanes) until the starting this compound is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-phthalimidopropionamide.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC·HCl and HOBt are potential sensitizers; avoid inhalation and skin contact.
-
DCM is a volatile and potentially hazardous solvent; handle with care.
-
DIPEA is a corrosive and flammable base; handle with caution.
Application Notes: Solid-Phase Peptide Synthesis Using Phthalimido Derivatives
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymer support.[1][2][3] A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus (α-amino group) and amino acid side chains.[4][5][6] The choice of protecting group strategy, most commonly Fmoc/tBu or Boc/Bzl, is fundamental to the success of the synthesis.[5][7]
The phthalimido (Phth) group serves as a robust and versatile protecting group for primary amines. In peptide synthesis, its primary advantage lies in the exhaustive substitution of the primary amine, which effectively blocks both hydrogens and helps to prevent racemization of the amino acid substrates.[8] While traditionally hampered by harsh deprotection conditions, the development of milder cleavage methods has renewed interest in phthalimides for specialized applications in SPPS.[9]
Application of Phthalimido Derivatives in SPPS
The use of phthalimido derivatives is particularly advantageous in scenarios requiring:
-
Suppression of Racemization: The phthalimido group's structure provides excellent protection against racemization, which can be a significant issue with certain amino acids during activation and coupling.[8]
-
Orthogonal Protection Schemes: The phthalimido group can be incorporated into complex orthogonal protection strategies where other standard protecting groups might not be suitable.
-
Synthesis of Specific Building Blocks: Phthalimides are used to create specialized amino acid derivatives or molecular probes that are later incorporated into a peptide sequence on a solid support.[10]
Despite these advantages, the traditional method for phthalimide removal, hydrazinolysis, is highly basic and can be incompatible with other protecting groups or sensitive peptide sequences.[8][10] Consequently, milder and more selective deprotection protocols have been developed, enhancing the utility of the phthalimido group in modern SPPS.
Data Presentation
Table 1: Synthesis of N-Phthaloyl Amino Acids
| Amino Acid | Synthesis Method | Yield (%) | Reference |
| Glycine | Microwave-assisted, Phthalic anhydride | 76.65% | [11] |
| Glycine | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
| L-Alanine | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
| L-Valine | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
| L-Leucine | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
| L-Phenylalanine | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
| L-Aspartic Acid | Conventional heating, o-phthalic acid, glacial acetic acid | High | [12] |
Table 2: Comparison of Phthalimido Group Deprotection Methods
| Method | Reagents | Conditions | Yield (%) | Key Advantages | Reference |
| Hydrazinolysis | Aqueous Hydrazine, THF | Room Temperature, 4h | 70 - 85% | Traditional, effective for robust substrates | [13] |
| Reductive Deprotection | 1. NaBH₄, 2-propanol2. Acetic Acid | Two-stage, one-flask | High | Exceptionally mild, near-neutral, avoids racemization | [9] |
| Ethylenediamine Deprotection | Ethylenediamine, Isopropanol | Room Temperature | High Conversion | Milder than hydrazine, safer, compatible with sensitive groups | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl Amino Acids
This protocol describes the protection of the α-amino group of an amino acid using phthalic anhydride.
Materials:
-
Amino Acid (e.g., Glycine, L-Alanine)
-
Phthalic Anhydride
-
Glacial Acetic Acid or DMF
-
Ethanol (for recrystallization)
Procedure: [12]
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the desired amino acid (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid or DMF.
-
Heat the mixture under reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid is often filtered while hot or after cooling.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure N-phthaloyl amino acid.
Alternative Microwave-Assisted Synthesis: A mixture of phthalic anhydride and the amino acid can be irradiated in a domestic microwave, often leading to higher yields and shorter reaction times.[11]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support. A phthalimido-protected amino acid can be introduced during any coupling step.
Materials:
-
Resin (e.g., Rink Amide, 2-Chlorotrityl)[14]
-
N-α-protected amino acids (Fmoc or Boc)
-
Phthalimido-protected amino acid
-
Coupling Reagent (e.g., HATU, HOBt)
-
Activator Base (e.g., DIEA, NMM)
-
Deprotection Solution (e.g., 20% Piperidine in DMF for Fmoc; TFA in DCM for Boc)
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7][14]
-
First Amino Acid Loading: Couple the C-terminal amino acid to the resin. The specific procedure depends on the resin type.
-
N-α-Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc).
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (e.g., the N-phthaloyl amino acid) (4-5 eq) with a coupling reagent like HATU (4.5 eq) and an activator base like DIEA or NMM in DMF.[14]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.[1]
-
Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Once the sequence is complete, perform a final N-terminal deprotection.
Protocol 3: On-Resin Deprotection of the Phthalimido Group
This protocol is performed after the full peptide sequence has been assembled or at a specific point in the synthesis to unmask an amine for further modification.
Method A: Mild Reductive Deprotection [9]
-
Wash the peptide-resin with 2-propanol.
-
Add a solution of sodium borohydride (NaBH₄) in 2-propanol to the resin and agitate.
-
Monitor the reaction until the reduction is complete.
-
Wash the resin thoroughly.
-
Add a solution of acetic acid to induce lactonization and release the free amine.
-
Wash the resin with DMF and proceed with the next synthetic step or final cleavage.
Method B: Ethylenediamine Deprotection [10]
-
Wash the peptide-resin with isopropanol.
-
Add a solution of ethylenediamine (10 eq) in isopropanol to the resin.
-
Agitate the mixture at room temperature until cleavage is complete (can be monitored by a Kaiser test).
-
Drain the solution and wash the resin thoroughly with isopropanol and DMF. The deprotected amine on the resin is now ready for the next step.
Method C: Traditional Hydrazinolysis [13]
-
Wash the peptide-resin with THF.
-
Add a solution of aqueous hydrazine (40 eq) in THF to the resin.
-
Stir the mixture for 4 hours at room temperature.
-
Drain the solution and wash the resin extensively with water and DMF to remove byproducts.
Visualizations
Caption: Synthesis of an N-Phthaloyl amino acid building block.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Phthalimides [organic-chemistry.org]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
Application Notes for 3-Phthalimidopropionic Acid: A Versatile Building Block in Organic Synthesis
Introduction
3-Phthalimidopropionic acid, also known as N-phthaloyl-β-alanine, is a bifunctional organic molecule valuable to researchers, scientists, and drug development professionals. It is not a reagent for protecting amines; rather, it is a versatile building block where the primary amine of β-alanine is already protected by a stable phthaloyl group. This configuration leaves a terminal carboxylic acid available for a variety of chemical modifications, most notably amide bond formation through coupling with primary or secondary amines.
The phthalimide protecting group offers significant stability across a wide range of reaction conditions, including those used for peptide synthesis and other complex molecular constructions. Its robust nature makes this compound an excellent choice for introducing a protected amino-propyonyl spacer or "linker" into a target molecule. The phthalimide group can be efficiently removed under specific conditions at a later synthetic stage to reveal a primary amine, which can then be used for further functionalization.
Key Applications
The primary application of this compound is as a heterobifunctional linker. The carboxylic acid moiety provides a handle for conjugation to various molecules, including:
-
Proteins and Peptides: It can be coupled to the free amino groups of lysine residues or the N-terminus of proteins to introduce a linker for subsequent attachment of drugs, imaging agents, or other functional moieties.[1][2]
-
Small Molecules: It serves to introduce a flexible, protected amino-propyl chain into complex organic molecules, which can be a key structural element in pharmacologically active compounds.
-
Solid Supports: The carboxylic acid can be anchored to a solid support for use in solid-phase synthesis.
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for the key transformations involving this compound: carboxylic acid activation and coupling, and subsequent deprotection of the phthalimide group.
Table 1: Amide Coupling via Carboxylic Acid Activation
| Coupling Method | Activating Reagents | Base (if required) | Solvent | Temperature | Typical Time |
| Carbodiimide | EDC, NHS/sulfo-NHS | None | DMF, DMSO, CH₂Cl₂ | Room Temp. | 2-4 hours |
| Carbodiimide | DIC, HOBt | None | DMF, CH₂Cl₂ | Room Temp. | 2-4 hours |
| Phosphonium Salt | PyBOP, HBTU | DIPEA, Et₃N | DMF | Room Temp. | 1-2 hours |
| Uronium Salt | HATU | DIPEA, Et₃N | DMF | Room Temp. | 1-2 hours |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; NHS: N-hydroxysuccinimide; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.
Table 2: Phthalimide Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂) | Ethanol, THF | Room Temp. to Reflux | 2-4 hours | 70-95% | [3][4] |
| Reductive Cleavage | 1. Sodium borohydride (NaBH₄) 2. Acetic acid | 2-Propanol/Water | 1. Room Temp. 2. 80°C | 1. 12-24 hours 2. 2 hours | 80-95% | [5][6] |
| Aminolysis | Aqueous Methylamine | Water/Ethanol | Room Temp. | 4-12 hours | Variable | [4] |
Logical & Experimental Workflows
The following diagrams illustrate the conceptual use of this compound and the workflows for its application in synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the main methods used to combine proteins with nanosystems: absorption, bioconjugation, and encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for Chiral Separation of 3-Phthalimidopropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 3-phthalimidopropionic acid derivatives, a class of compounds with significant pharmacological interest due to their immunomodulatory activities. The enantiomers of these molecules can exhibit different therapeutic effects and toxicities, making their separation and analysis crucial. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) methods.
Introduction
This compound derivatives, such as thalidomide and its analogs lenalidomide and pomalidomide, are chiral molecules with profound biological activities.[1][2] The stereochemistry of these compounds is critically important, as exemplified by the thalidomide tragedy, where the (R)-enantiomer possessed sedative effects while the (S)-enantiomer was teratogenic.[1] These immunomodulatory drugs (IMiDs) exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] This interaction leads to the degradation of specific target proteins, modulating immune responses and exhibiting anti-cancer properties.[3][4] Given the stereospecific nature of these interactions, robust and reliable methods for chiral separation are essential for research, development, and quality control.
Data Presentation: Chiral HPLC Separation Data
The following tables summarize the chromatographic data for the chiral separation of various this compound derivatives on different polysaccharide-type chiral stationary phases (CSPs) using polar organic mobile phases.[5]
Table 1: Chromatographic Data for the Chiral Separation of Thalidomide Analogs [5]
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| Thalidomide | Chiralpak AD | Methanol | 6.8 | 10.2 | 4.5 |
| Chiralcel OD | Methanol | 5.5 | 7.1 | 2.8 | |
| Chiralcel OJ-H | Methanol | 7.9 | 10.1 | 3.2 | |
| Lenalidomide | Chiralpak AD | Methanol | 10.5 | 18.1 | 6.8 |
| Chiralcel OD | Methanol | 8.2 | 11.5 | 4.1 | |
| Chiralcel OJ-H | Methanol | 12.3 | 15.9 | 3.7 | |
| Pomalidomide | Chiralpak AD | Methanol | 12.1 | 25.4 | 10.1 |
| Chiralcel OD | Methanol | 9.8 | 14.7 | 5.3 | |
| Chiralcel OJ-H | Methanol | 14.8 | 19.8 | 4.5 | |
| Apremilast | Chiralpak AD | Methanol | 5.9 | 7.2 | 2.1 |
| Chiralcel OD | Methanol | 5.1 | 6.0 | 1.8 | |
| Chiralcel OJ-H | Methanol | 6.5 | 7.8 | 2.0 |
Data extracted from Foroughbakhshfasaei et al., 2021.[5] Conditions: flow rate 0.5 mL/min, temperature 20 °C.
Experimental Protocols
The following are detailed protocols for the chiral separation of this compound derivatives based on the successful methods identified in the literature.[5][6][7]
Protocol 1: Chiral HPLC Separation on Polysaccharide-Based CSPs
This protocol describes a general method for the enantioseparation of thalidomide, lenalidomide, pomalidomide, and apremilast using various polysaccharide-based chiral stationary phases.
Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Columns (select one):
-
Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
-
Column dimensions: 250 x 4.6 mm, 5 µm particle size
-
-
Mobile Phase: HPLC-grade methanol, ethanol, isopropanol, or acetonitrile.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Column Equilibration: Equilibrate the selected chiral column with the chosen mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Instrument Settings:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm (or at the λmax of the specific analyte)
-
-
Analysis: Inject the prepared sample onto the column and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the two enantiomers and calculate the retention times (t R1, t R2) and the resolution (Rs) using the appropriate software. The resolution can be calculated using the formula: Rs = 2(t R2 - t R1) / (w1 + w2), where w1 and w2 are the peak widths at the base.
Visualizations
Logical Relationship: Mechanism of Action of Chiral IMiDs
The following diagram illustrates the mechanism by which chiral immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide exert their therapeutic effects through interaction with the CRL4-CRBN E3 ubiquitin ligase complex.
Caption: Mechanism of action for chiral IMiDs.
Experimental Workflow: Chiral Separation Protocol
This diagram outlines the general workflow for the chiral separation of this compound derivatives using HPLC.
Caption: General workflow for chiral HPLC separation.
References
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of 3-Phthalimidopropionic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: 3-Phthalimidopropionic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its structure, featuring a phthalimide group and a propionic acid moiety, makes it an ideal building block for the synthesis of a diverse range of bioactive compounds. The phthalimide ring is a key pharmacophore in several clinically important drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are known for their immunomodulatory and anti-cancer properties. The carboxylic acid group of this compound provides a convenient handle for chemical modification, allowing for its incorporation into larger molecules as a linker or for the synthesis of various derivatives such as amides and esters.
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application as a Cereblon (CRBN) E3 ubiquitin ligase ligand precursor for the development of Proteolysis Targeting Chimeras (PROTACs), as well as a scaffold for novel anti-inflammatory and anti-cancer agents.
Application Note 1: this compound as a Building Block for Cereblon (CRBN) Ligands and PROTACs
The phthalimide moiety of this compound is a well-established binder to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This interaction is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) and is a cornerstone of PROTAC technology.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[5][6]
This compound, with its carboxylic acid functionality, is an ideal starting material or linker precursor for the synthesis of CRBN-recruiting PROTACs. The carboxylic acid can be readily coupled to a linker, which is then attached to a ligand for a protein of interest (POI), creating a bifunctional molecule capable of inducing the degradation of the POI.
Logical Workflow for PROTAC Synthesis using this compound:
Caption: Workflow for PROTAC synthesis starting from this compound.
Signaling Pathway of a Hypothetical PROTAC Derived from this compound:
Caption: General mechanism of action for a PROTAC utilizing a this compound-derived Cereblon ligand.
Application Note 2: this compound in the Development of Anti-Inflammatory and Anti-Cancer Agents
The phthalimide scaffold is a known pharmacophore for anti-inflammatory and anti-cancer activities.[6][7] Derivatives of this compound, such as amides and esters, can be synthesized to explore their potential as therapeutic agents. The propionic acid side chain allows for systematic modification to investigate structure-activity relationships (SAR).
Quantitative Data of Phthalimide Derivatives:
The following table summarizes the in vitro anti-cancer activity of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share a similar propanoic acid side chain, highlighting the potential for discovering potent anti-cancer agents through modification of the core structure.[8]
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| 21 | Oxime derivative | A549 (Lung Cancer) | 5.42 |
| 22 | Oxime derivative | A549 (Lung Cancer) | 2.47 |
| 25 | Carbohydrazide derivative | A549 (Lung Cancer) | 8.05 |
| 26 | Carbohydrazide derivative | A549 (Lung Cancer) | 25.4 |
| Cisplatin | (Reference Drug) | A549 (Lung Cancer) | 11.71 |
Note: The above data is for compounds structurally related to this compound and serves to illustrate the potential for developing potent derivatives.
Experimental Protocols
Protocol 1: Synthesis of a this compound Amide Derivative
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine of interest (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a this compound Ester Derivative (Fischer Esterification)
This protocol outlines the synthesis of a methyl or ethyl ester of this compound via Fischer esterification.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 65-80°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Western Blot for Assessing PROTAC-Mediated Protein Degradation
This protocol describes a general workflow for evaluating the efficacy of a synthesized PROTAC in degrading its target protein.
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC molecule.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
3-Phthalimidopropionic Acid: A Versatile Scaffold for Heterocyclic Compound Synthesis
Application Note AP2025-12-01
Introduction
3-Phthalimidopropionic acid, also known as N-phthaloyl-β-alanine, is a readily available and versatile building block in synthetic organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a protected primary amine, makes it an attractive starting material for the construction of a diverse array of nitrogen-containing heterocyclic compounds. The phthalimide group serves as a robust protecting group for the primary amine, stable to a wide range of reaction conditions, yet readily cleavable to liberate the free amine for further functionalization or cyclization. This application note explores the utility of this compound in the synthesis of various heterocyclic systems, providing detailed protocols for key transformations. The resulting heterocyclic scaffolds are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active molecules and functional materials.
Synthesis of Key Intermediates from this compound
The carboxylic acid moiety of this compound can be readily converted into more reactive functional groups such as acid chlorides, amides, and esters, which serve as key precursors for subsequent cyclization reactions.
Protocol 1: Synthesis of 3-Phthalimidopropionyl Chloride
This protocol outlines the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate for amide and ester formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-phthalimidopropionyl chloride.
-
The crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl/Alkyl-3-phthalimidopropionamides
This protocol describes the synthesis of amides from 3-phthalimidopropionyl chloride and a primary or secondary amine.
Materials:
-
3-Phthalimidopropionyl chloride (from Protocol 1)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude 3-phthalimidopropionyl chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.0 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-3-phthalimidopropionamide.
Application in the Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties. This compound derivatives can serve as precursors to functionalized benzodiazepines.
Protocol 3: Synthesis of a Dihydrobenzo[e][1][2]diazepine-2,5-dione Derivative
This protocol describes a potential multi-step route to a benzodiazepine derivative starting from an N-(2-aminophenyl)-3-phthalimidopropionamide intermediate.
Step 1: Synthesis of N-(2-aminophenyl)-3-phthalimidopropionamide
-
Follow Protocol 2 using o-phenylenediamine as the amine.
Step 2: Intramolecular Cyclization
-
The N-(2-aminophenyl)-3-phthalimidopropionamide is subjected to cyclization conditions. A common method involves heating in a high-boiling point solvent such as xylene or using a dehydrating agent like polyphosphoric acid (PPA).
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Step 3: Deprotection of the Phthalimide Group
-
The phthalimide protecting group can be removed by treating the benzodiazepine derivative with hydrazine hydrate in a suitable solvent like ethanol.
-
The reaction mixture is refluxed for a few hours.
-
The resulting phthalhydrazide byproduct is filtered off, and the desired deprotected benzodiazepine is isolated from the filtrate.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3-Phthalimidopropionyl Chloride | This compound | Thionyl chloride | DCM | 2 | >95 (crude) | N/A |
| N-Phenyl-3-phthalimidopropionamide | 3-Phthalimidopropionyl chloride | Aniline, Triethylamine | DCM | 5 | 85 | 168-170 |
| N-(2-Nitrophenyl)-3-phthalimidopropionamide | 3-Phthalimidopropionyl chloride | 2-Nitroaniline, Pyridine | DCM | 6 | 82 | 195-197 |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrate and scale of the reaction.
Visualizing Synthetic Pathways
Diagram 1: General Synthetic Scheme for Heterocycle Precursors
Caption: Synthesis of key intermediates from this compound.
Diagram 2: Logical Workflow for Benzodiazepine Synthesis
Caption: Multi-step synthesis of a benzodiazepine derivative.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of nitrogen-containing heterocycles. Through straightforward transformations of its carboxylic acid group, a variety of reactive intermediates can be generated, which can then be utilized in cyclization reactions to form complex heterocyclic scaffolds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of different cyclization strategies and the use of various substituted derivatives of this compound will undoubtedly lead to the discovery of new and valuable heterocyclic molecules.
References
Application Notes and Protocols for Bioconjugation Utilizing 3-Phthalimidopropionic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a pivotal technique in modern biotechnology and drug development, enabling the covalent linkage of molecules to proteins to create novel therapeutics, diagnostics, and research tools. The choice of a chemical linker is critical as it influences the stability, reactivity, and overall function of the resulting bioconjugate.
This document provides detailed application notes and protocols related to the use of 3-Phthalimidopropionic acid in bioconjugation. It is important to note that while the phthalimide moiety is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs) due to its ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase, its use as a simple, stable linker for general protein conjugation is not widely documented.[1] The phthalimide group is more commonly employed as a protecting group for primary amines in organic synthesis.[2]
These notes, therefore, address a hypothetical application of this compound as a protein modification agent, focusing on the activation of its carboxylic acid for reaction with protein amine residues. Furthermore, we provide essential protocols for the cleavage of the phthalimide group, a critical consideration for any application employing this moiety.
Application Notes
The primary application of the phthalimide group in a bioconjugation context is as a warhead for recruiting the CRBN E3 ligase in the design of PROTACs.[1][3] In this scenario, the this compound would serve as a precursor for a more complex bifunctional linker.
A hypothetical application for direct protein conjugation would involve the activation of the terminal carboxylic acid of this compound, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines on the protein surface, such as the epsilon-amino group of lysine residues, to form a stable amide bond.[4][5]
However, researchers must consider the inherent reactivity of the phthalimide group itself. It is susceptible to cleavage by reagents like hydrazine, which can be a desirable feature if the phthalimide is used as a protecting group, but a liability if a stable linkage is required.[2]
Data Presentation
The following table summarizes the key reaction parameters for the protocols described in this document, offering a comparative overview for experimental planning.
| Protocol | Key Reagents | pH | Temperature | Typical Reaction Time | Notes |
| Activation of this compound (NHS Ester Synthesis) | This compound, NHS, EDC or DCC | 4.5-6.0 (for EDC) | Room Temperature | 2-4 hours | Anhydrous conditions are crucial for high yield. |
| Protein Conjugation with Activated Linker | Protein, 3-Phthalimidopropionyl-NHS ester | 7.2-8.5 | 4°C to Room Temperature | 1-4 hours (RT) or overnight (4°C) | Avoid amine-containing buffers (e.g., Tris, Glycine).[6] |
| Phthalimide Cleavage (Hydrazinolysis) | Phthalimide-conjugated protein, Hydrazine hydrate | ~8.5 | Room Temperature to 37°C | 2-12 hours | This will release the primary amine on the linker. |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the synthesis of 3-Phthalimidopropionyl-NHS ester, a necessary step for subsequent protein conjugation.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
0.1 M HCl (ice-cold)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) or DCC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with ice-cold 0.1 M HCl and saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.
-
Confirm the structure of the product by NMR and mass spectrometry.
Protocol 2: Conjugation of 3-Phthalimidopropionyl-NHS Ester to a Protein
This protocol provides a general method for conjugating the activated linker to primary amines on a protein.
Materials:
-
Protein of interest
-
3-Phthalimidopropionyl-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of 3-Phthalimidopropionyl-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialysis against an appropriate buffer.
-
Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectroscopy or mass spectrometry.
Protocol 3: Cleavage of the Phthalimide Group (Hydrazinolysis)
This protocol describes the deprotection of the phthalimide group to reveal a primary amine.
Materials:
-
Phthalimide-conjugated protein
-
Hydrazine hydrate or hydrazine monohydrate
-
Reaction buffer (e.g., PBS, pH 8.5)
Procedure:
-
Dissolve the phthalimide-conjugated protein in the reaction buffer.
-
Add a solution of hydrazine hydrate to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by mass spectrometry to observe the mass change corresponding to the cleavage of the phthaloyl group.
-
Upon completion, the excess hydrazine can be removed by dialysis or gel filtration. The resulting protein will have a linker terminating in a primary amine.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: PROTAC signaling pathway.
Caption: Phthalimide group cleavage reaction.
References
Application Notes and Protocols: 3-Phthalimidopropionic Acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Phthalimidopropionic Acid as a Linker
This compound is a chemical compound featuring a phthalimide group and a terminal carboxylic acid. The phthalimide group can serve as a stable protecting group for a primary amine, while the carboxylic acid provides a reactive handle for conjugation to various molecules. These structural features make it a potential candidate for use as a linker in the development of targeted drug delivery systems.
In targeted drug delivery, a linker serves to connect a therapeutic agent (payload) to a targeting moiety, such as an antibody, peptide, or nanoparticle, which directs the conjugate to a specific site of action in the body. The ideal linker should be stable in circulation to prevent premature drug release and should allow for the efficient release of the active drug at the target site.
While specific, widespread applications of this compound as a linker in clinically approved or late-stage investigational targeted drug delivery systems are not extensively documented in publicly available literature, its chemical structure suggests its utility in this context. The principles of its application can be inferred from the well-established chemistry of other linkers bearing carboxylic acids. The phthalimide group itself is a scaffold that has been explored for various therapeutic activities, including anti-inflammatory and anticancer effects.
Key Features of this compound:
-
Bifunctional: Possesses two distinct functional groups, allowing for sequential conjugation reactions.
-
Carboxylic Acid Handle: Enables covalent attachment to amine-containing molecules (e.g., targeting ligands, drugs with primary or secondary amine groups) through amide bond formation.
-
Phthalimide Group: Can be used as a stable protecting group for a primary amine. The phthalimide group can be cleaved under specific conditions (e.g., hydrazinolysis) to release a primary amine, which could be part of the drug or a secondary attachment point.
Potential Applications in Targeted Drug Delivery
Based on its chemical structure, this compound can be envisioned for use in several targeted drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with surface-exposed lysine residues on a monoclonal antibody. The phthalimide end could potentially be modified to attach a drug molecule.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, the linker can be used to connect a cytotoxic payload to a cell-penetrating or tumor-targeting peptide.
-
Small-Molecule Drug Conjugates (SMDCs): For creating prodrugs where the linker masks a functional group of the drug, potentially improving its pharmacokinetic profile and enabling targeted release.
-
Nanoparticle Functionalization: The carboxylic acid can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands or drugs.
Data Presentation
As there is limited specific quantitative data for this compound in targeted drug delivery systems in the available literature, the following table presents hypothetical, yet plausible, data based on the expected chemical properties and behavior of such a linker in a generic antibody-drug conjugate (ADC) construct. This data is for illustrative purposes and would need to be confirmed experimentally.
| Parameter | Value | Conditions |
| Conjugation Efficiency | ||
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | EDC/NHS chemistry |
| In Vitro Stability | ||
| % Intact ADC after 7 days | > 95% | Human Plasma, 37°C |
| In Vitro Cytotoxicity | ||
| IC50 of ADC (Target-positive cells) | 1.5 nM | 72-hour incubation |
| IC50 of ADC (Target-negative cells) | > 1000 nM | 72-hour incubation |
| Pharmacokinetics (in vivo) | ||
| ADC Half-life | ~150 hours | Rodent model |
Experimental Protocols
The following are generalized protocols for the use of this compound as a linker. Note: These protocols are based on standard bioconjugation techniques and would require optimization for specific antibodies, drugs, and applications.
Protocol 1: Activation of this compound and Conjugation to a Targeting Protein (e.g., Antibody)
This protocol describes the "zero-length" crosslinking of the carboxylic acid group of the linker to primary amines on a protein using EDC and NHS chemistry.
Materials:
-
This compound
-
Targeting Protein (e.g., Monoclonal Antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Preparation of Reagents:
-
Dissolve the targeting protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-fold molar excess of the this compound stock solution with a 12-fold molar excess of both EDC and NHS stock solutions relative to the amount of protein.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester of the linker.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by purifying the conjugate using SEC or TFF. The purification buffer should be suitable for the stability of the final conjugate (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Attachment of an Amine-Containing Drug to the Phthalimide-Functionalized Protein
This protocol assumes a drug with a primary amine that can be attached following the deprotection of the phthalimide group. This is a more complex, multi-step process. A more direct approach would be to first synthesize a linker-drug conjugate and then attach it to the protein.
Materials:
-
Phthalimide-functionalized protein from Protocol 1
-
Hydrazine hydrate or Ethanediamine
-
Amine-containing drug
-
Suitable activation and conjugation reagents for the newly exposed amine on the linker (e.g., for creating a different linkage chemistry if needed).
Procedure:
-
Phthalimide Deprotection:
-
Caution: Hydrazine is highly toxic. Handle with appropriate safety precautions in a fume hood.
-
To the purified phthalimide-functionalized protein, add hydrazine hydrate to a final concentration of ~50 mM.
-
Incubate at room temperature for 1-2 hours.
-
Alternatively, use a milder deprotection reagent like ethanediamine.
-
Purify the protein to remove the deprotection reagents and the phthalhydrazide byproduct using SEC or TFF. This will yield a protein with a linker terminating in a primary amine.
-
-
Drug Conjugation:
-
The subsequent conjugation of an amine-containing drug to this newly formed amine on the linker would require a different chemistry, for instance, by first modifying the drug with an NHS-ester and then reacting it with the amine on the linker-protein conjugate. The specific protocol would be highly dependent on the drug's structure and stability.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: General signaling pathway for targeted drug delivery using an ADC.
Conclusion
This compound presents a viable, albeit not widely documented, option as a linker for targeted drug delivery systems. Its bifunctional nature allows for the conjugation of targeting moieties and therapeutic payloads through well-established chemical reactions. The protocols and concepts outlined in these application notes provide a foundational framework for researchers to explore its potential in developing novel ADCs, PDCs, and other targeted therapeutic constructs. Further research and empirical data are necessary to fully elucidate its in vivo stability, cleavage characteristics, and overall efficacy in targeted drug delivery applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 3-Phthalimidopropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of 3-Phthalimidopropionic acid with amines.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in coupling reactions involving this compound can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagent, or non-optimal reaction conditions can lead to poor activation.[1]
-
Amine Deactivation: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-reactive. This is especially prevalent if the amine is not a strong nucleophile or if a suitable base is not used.[1]
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.[1][2]
-
Hydrolysis of Activated Species: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.[1]
-
Phthalimide Ring Opening: With primary amines, there is a risk of the amine attacking the phthalimide group, leading to ring opening and formation of byproducts.
Q2: I am observing an unexpected byproduct. What could it be?
A common side reaction, particularly when using primary amines, is the nucleophilic attack on the phthalimide carbonyls, leading to the opening of the phthalimide ring. This results in the formation of a phthalamidic acid derivative. To minimize this, consider using milder reaction conditions, a less nucleophilic base, or a different coupling reagent.
Another potential side reaction, especially with carbodiimide reagents like EDC, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. The use of additives like HOBt or HOAt can help suppress this side reaction.
With uronium-based reagents like HATU or HBTU, if used in excess, they can react with the free amine to form a guanidinium byproduct, capping the amine and preventing the desired reaction.[3]
Q3: How can I minimize racemization during the coupling reaction?
While this compound itself is not chiral, if it is being coupled to a chiral amine, racemization of the amine is a concern. To minimize this:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure are effective at suppressing racemization when used with carbodiimide coupling reagents.[4] HOAt and its derivatives (like in HATU) are generally considered superior to HOBt in this regard.[3][5]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help reduce the rate of racemization.
Q4: Which coupling reagent should I choose for my reaction?
The choice of coupling reagent depends on the steric hindrance of the substrates, the desired reaction time, and the sensitivity of the molecules to side reactions.
-
Carbodiimides (EDC, DIC): These are cost-effective and widely used. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[6] They are often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[4]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting coupling reagents, often preferred for difficult or sterically hindered couplings.[4][6] HATU is generally considered one of the most powerful reagents due to the presence of the HOAt moiety, which accelerates the reaction and minimizes racemization.[3][6]
-
Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts, phosphonium reagents like PyBOP are also very effective for hindered couplings and are less likely to cause guanidinylation of the amine compared to uronium salts.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient carboxylic acid activation. | - Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU).[4] - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.). - Ensure the coupling reagent is not degraded; use a fresh bottle. |
| Amine is not nucleophilic enough or is protonated. | - Add a non-nucleophilic base like DIPEA (2-3 equivalents). - If coupling to an aniline, the reaction may require longer times or heating. | |
| Steric hindrance. | - Use a more potent coupling reagent like HATU.[6] - Increase the reaction time and/or temperature (monitor for side reactions). - Consider a "double coupling" where the reaction is repeated with fresh reagents.[2] | |
| Hydrolysis of activated intermediate. | - Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Spots on TLC / Impure Product | Phthalimide ring opening. | - Use milder conditions (e.g., run the reaction at 0°C). - Avoid excess primary amine. - Use a less nucleophilic base. |
| Formation of N-acylurea (with carbodiimides). | - Ensure an additive like HOBt or HOAt is used with EDC or DIC. | |
| Guanidinylation of amine (with uronium reagents). | - Avoid using a large excess of the uronium reagent (e.g., HATU, HBTU). Use a slight excess of the carboxylic acid relative to the coupling reagent. | |
| Racemization. | - Run the reaction at a lower temperature. - Use additives like HOAt or Oxyma Pure. - Use a hindered, non-nucleophilic base (e.g., DIPEA, collidine). | |
| Difficulty in Product Purification | Dicyclohexylurea (DCU) byproduct from DCC is insoluble. | - If using a carbodiimide, switch to DIC, whose byproduct is more soluble, or EDC, whose byproduct is water-soluble. |
| Difficulty removing DMF. | - After reaction, dilute with a solvent like ethyl acetate and perform multiple aqueous washes to remove DMF. |
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical starting conditions for the coupling of a generic carboxylic acid with an amine. Optimization may be required for specific substrates.
| Coupling Reagent System | Acid (eq.) | Amine (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Key Features |
| EDC / HOBt | 1.0 | 1.1 | 1.2 (EDC) | 1.2 (HOBt) | 2.0 (DIPEA) | DMF or DCM | 0 to RT | 4 - 18 | Cost-effective; water-soluble byproducts simplify workup.[6] |
| HATU | 1.0 | 1.1 | 1.1 (HATU) | - | 2.5 (DIPEA) | DMF | 0 to RT | 0.5 - 4 | Highly efficient, fast, and low racemization; ideal for hindered substrates.[6] |
| DIC / HOBt | 1.0 | 1.1 | 1.2 (DIC) | 1.2 (HOBt) | 2.0 (DIPEA) | DCM or DMF | 0 to RT | 4 - 18 | Byproduct is more soluble than with DCC. |
| T3P | 1.0 | 1.1 | 1.5 (T3P) | - | 3.0 (Pyridine or DIPEA) | EtOAc or MeCN | 0 to RT | 2 - 12 | Byproducts are water-soluble; low epimerization. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and the amine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the mixture.
-
If the amine is provided as a salt, add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF.
-
Add a non-nucleophilic base like DIPEA (2.5 equivalents) and stir for 5-10 minutes.
-
Add the coupling reagent HATU (1.1 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the amine (1.1 equivalents) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within 30 minutes to 4 hours.[6]
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
Technical Support Center: Deprotection of 3-Phthalimidopropionic Acid Derivatives
Welcome to the technical support center for the deprotection of 3-phthalimidopropionic acid derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the challenges of this critical chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound and its derivatives, offering potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: I am observing a low or no conversion of my this compound derivative to the desired amine. What are the possible reasons and how can I improve the yield?
Answer:
Low or no conversion is a frequent challenge and can stem from several factors:
-
Insufficient Reactivity of the Deprotection Reagent: The chosen reagent may not be potent enough for your specific substrate.
-
Solution: For hydrazinolysis (Ing-Manske procedure), try increasing the equivalents of hydrazine hydrate.[1] If you are using milder conditions, you may need to switch to a stronger method, such as strong acid hydrolysis, but be mindful of the compatibility with other functional groups in your molecule.[1]
-
-
Steric Hindrance: Bulky substituents near the phthalimide group can impede the approach of the deprotection reagent.
-
Solution: Consider using a less sterically hindered reagent. Prolonging the reaction time or increasing the reaction temperature can also help overcome this issue.[1]
-
-
Deactivation of the Phthalimide Ring: Electron-withdrawing groups on the phthalimide ring can reduce the reactivity of the carbonyl carbons towards nucleophilic attack.
-
Solution: For hydrazinolysis, the reaction can be optimized by adding a base like sodium hydroxide after the initial reaction with hydrazine, which aids in the breakdown of the intermediate.[1]
-
Question 2: My reaction seems incomplete, with a significant amount of starting material remaining even after a long reaction time. What should I do?
Answer:
Incomplete reactions are often due to suboptimal reaction conditions or reagent deactivation.
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed to completion.
-
Solution: If using hydrazinolysis, ensure the reaction is refluxing properly in a suitable solvent like ethanol.[2]
-
-
Insufficient Reagent: The deprotection reagent might be consumed by side reactions or may not be present in a sufficient molar excess.
-
Solution: Increase the equivalents of the deprotection reagent. For instance, in the reductive deprotection with sodium borohydride, a larger excess may be necessary.
-
Question 3: I am getting a good conversion, but my final product is contaminated with byproducts. How can I minimize their formation and purify my desired amine?
Answer:
The formation of byproducts is a common issue, especially the phthalhydrazide precipitate in the case of hydrazinolysis.
-
Phthalhydrazide Removal: This bulky precipitate can be difficult to remove.
-
Side Reactions with Other Functional Groups: The deprotection reagents can sometimes react with other sensitive functional groups in your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound derivatives?
A1: The most prevalent methods include:
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method that employs hydrazine hydrate, typically in a refluxing alcohol solvent.[2]
-
Reductive Deprotection: A milder, two-stage, one-flask method using sodium borohydride (NaBH₄) followed by an acid workup.[3] This method is particularly useful for substrates with sensitive functional groups.[3]
-
Acidic or Basic Hydrolysis: These methods involve heating the phthalimide derivative with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). However, these conditions are harsh and may not be suitable for all substrates.
Q2: How can I effectively remove the phthalhydrazide byproduct after hydrazinolysis?
A2: The phthalhydrazide byproduct is often a bulky and poorly soluble precipitate. Effective removal can be achieved by:
-
Acidification and Filtration: After the reaction, cool the mixture and acidify it with an acid like HCl. This will cause the phthalhydrazide to precipitate out, allowing for its removal by filtration.[1]
-
Extractive Workup: An aqueous workup with an organic solvent can be used to extract the desired amine, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.[1]
Q3: Are there any milder alternatives to the standard hydrazine (Ing-Manske) method?
A3: Yes, several milder alternatives are available, which are beneficial for substrates with sensitive functional groups:
-
Sodium Borohydride Reduction: This method uses NaBH₄ in a protic solvent like 2-propanol, followed by treatment with acetic acid. It is a gentle, near-neutral method that can avoid racemization in chiral compounds.[3]
-
Ethylenediamine or Methylamine: These can be used as alternatives to hydrazine. For instance, ethylenediamine in isopropanol has been shown to be effective for deprotection on a solid phase at room temperature.
Q4: Can I use the same deprotection conditions for different derivatives of this compound?
A4: While the general principles apply, the optimal conditions may vary depending on the specific substituents on your this compound derivative. Factors like steric hindrance and the electronic nature of the substituents can influence the reaction rate and yield. It is always recommended to perform a small-scale test reaction to optimize the conditions for your specific substrate.
Data Presentation
The following tables summarize quantitative data for common deprotection methods. Please note that yields can be highly substrate-dependent.
Table 1: Hydrazinolysis (Ing-Manske Procedure) - Representative Conditions and Yields
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phthalimid protected polyethylene glycol | Hydrazine (40 eq.) | THF | Room Temp | 4 | 70-85 | [4] |
| N-Alkylphthalimide | Hydrazine hydrate (1.2-1.5 eq.) | Ethanol | Reflux | Not specified | High | [5] |
| Phthalimido derivative | Hydrazine hydrate (1 eq.) | Methanol | Room Temp | 1-2 | High | [6][7] |
Table 2: Reductive Deprotection with Sodium Borohydride - Representative Conditions and Yields
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Phthaloyl-4-aminobutyric acid | NaBH₄ (5 eq.) | 2-propanol/H₂O | Room Temp | 24 | High | [1] |
| N-Benzylphthalimide | NaBH₄ | 2-propanol/H₂O | Room Temp | 24 | 81 | [1] |
| Various N-substituted phthalimides | NaBH₄ | 2-propanol/H₂O | Room Temp | 24 | High | [1] |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes a general procedure for the deprotection of a this compound derivative using hydrazine hydrate.
Materials:
-
This compound derivative
-
Ethanol
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[5]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will cause the phthalhydrazide byproduct to precipitate.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as needed, for example, by chromatography.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This protocol provides a milder alternative to hydrazinolysis.
Materials:
-
This compound derivative
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (or similar)
-
1 M Ammonium hydroxide solution
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a mixture of 2-propanol and water (e.g., 6:1 ratio) in a round-bottom flask.[1]
-
Add sodium borohydride (approximately 5.0 equiv) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture for about 24 hours, or until TLC indicates the complete consumption of the starting material.[1]
-
Carefully add glacial acetic acid to the reaction mixture.
-
Heat the mixture to around 80°C for 2 hours to facilitate lactonization and release of the primary amine.[1]
-
Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct.
-
Elute the desired amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: Troubleshooting workflow for deprotection of this compound derivatives.
Caption: General experimental workflow for the deprotection of this compound derivatives.
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Phthalimidopropionic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phthalimidopropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward synthesis involves the direct fusion of phthalic anhydride with β-alanine at elevated temperatures, typically around 180-200°C.[1][2] This reaction is a form of the Gabriel synthesis, where the phthalimide group acts as a protecting group for the amine.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The fusion of phthalic anhydride and β-alanine may not have gone to completion. Ensure the reaction mixture is heated adequately (180-200°C) for a sufficient duration (e.g., 15-60 minutes) to ensure complete melting and reaction.[1][2]
-
Sub-optimal Temperature: Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to degradation and side reactions like decarboxylation.
-
Impure Reactants: The purity of the starting materials, phthalic anhydride and β-alanine, is crucial. Impurities can interfere with the reaction.
-
Losses during Workup: Significant product loss can occur during the recrystallization and filtration steps. Ensure the precipitate is thoroughly collected and the recrystallization solvent is appropriate and used in the correct volume.
Q3: I'm observing unexpected peaks in my analytical data (HPLC, NMR). What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual phthalic anhydride or β-alanine.
-
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride or the product itself if exposed to moisture, especially at high temperatures.
-
Phthalamic Acid Intermediate: The initial ring-opened intermediate may persist if the cyclization to the phthalimide is incomplete.
-
Decarboxylation Product: At high temperatures, the product can undergo decarboxylation.[3][4]
Troubleshooting Guide
Issue 1: Product contamination with phthalimide.
-
Possible Cause: This can occur if the starting β-alanine is contaminated or if side reactions lead to the cleavage of the propionic acid side chain, although this is less common under standard synthesis conditions. A user reported partial contamination with phthalimide in a Gabriel synthesis approach.[5]
-
Troubleshooting Steps:
-
Verify β-alanine Purity: Use high-purity β-alanine for the reaction.
-
Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times that might promote side reactions.
-
Purification: A careful recrystallization, potentially using a different solvent system, may be required to separate the product from phthalimide contamination.
-
Issue 2: Evidence of product hydrolysis.
-
Possible Cause: The phthalimide group can be susceptible to hydrolysis, opening the ring to form a phthalamic acid derivative, especially under acidic or basic conditions or in the presence of water at high temperatures.[6][7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While the fusion synthesis is robust, minimizing atmospheric moisture can be beneficial.
-
Neutral Workup: Perform the initial workup and recrystallization under neutral pH conditions to prevent acid or base-catalyzed hydrolysis.
-
Drying: Thoroughly dry the final product to remove any residual water, which could cause degradation over time.
-
Issue 3: Potential for racemization if using a chiral β-alanine derivative.
-
Possible Cause: While β-alanine itself is achiral, if a chiral derivative is used, the reaction conditions (especially if basic) could potentially lead to racemization at an adjacent chiral center.[8][9] Base-catalyzed racemization is a known issue for α-substituted carboxylic acids.[10]
-
Troubleshooting Steps:
-
Use Mild Conditions: Employ the mildest possible reaction conditions (lowest effective temperature and shortest time).
-
Avoid Strong Bases: If a base is required for a particular synthetic variation, use a non-nucleophilic, sterically hindered base and stoichiometric amounts.
-
Chiral Analysis: Use chiral HPLC or other appropriate analytical techniques to determine the enantiomeric excess (ee) of the final product.
-
Data and Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [11][12] |
| Molecular Weight | 219.19 g/mol | [12] |
| CAS Number | 3339-73-9 | [11][13] |
| Appearance | White to off-white solid | |
| Melting Point | 150-152 °C | [14] |
| Purity (Typical) | >97% | [1] |
Table 2: Typical Synthesis Reaction Parameters
| Parameter | Condition | Notes | Reference |
| Reactants | Phthalic Anhydride, β-Alanine | Typically used in near equimolar amounts. | [1] |
| Temperature | 180-200 °C | Fusion reaction (direct heating of solids). | [1][2] |
| Reaction Time | 15-60 minutes | Time depends on scale and heating efficiency. | [2] |
| Workup | Precipitation in water | The hot reaction mixture is poured into water to precipitate the product. | [1] |
| Purification | Recrystallization from ethanol | A common method to achieve high purity. | [1] |
| Typical Yield | ~82% | Yields can vary based on scale and purification efficiency. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Fusion
This protocol is based on the common method of fusing phthalic anhydride and β-alanine.[1]
-
Reactant Preparation: In a suitable reaction vessel, thoroughly mix phthalic anhydride (1.0 equivalent) and β-alanine (0.9 to 1.0 equivalent).
-
Fusion: Heat the solid mixture in an oil bath or with a heating mantle to 180-200°C. The mixture will melt and react. Maintain this temperature for 15-30 minutes, ensuring the mixture is homogenous.
-
Precipitation: Carefully and slowly pour the hot, molten reaction mixture into a beaker containing a large volume of cold water while stirring vigorously. A solid precipitate will form.
-
Isolation: Allow the mixture to cool to room temperature. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any unreacted starting materials or water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: Synthesis of this compound from phthalic anhydride and β-alanine.
Caption: Potential side reactions of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. US2492554A - Process for preparing beta-phthalimido propane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic potential of the PET-decarboxylation of ω-phthalimido carboxylic acids [researchonline.jcu.edu.au]
- 5. reddit.com [reddit.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. labsolu.ca [labsolu.ca]
- 12. This compound | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 3339-73-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phthalimidopropionic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Phthalimidopropionic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to help you optimize your reaction and improve yields.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Ensure you are using the optimal reaction time and temperature for your chosen method. For conventional heating in a solvent like glacial acetic acid, refluxing for 2-4 hours is typical. In solvent-free methods, ensure the fusion of reactants is complete by maintaining a temperature of 180-200°C for at least 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purity of Reactants: The purity of phthalic anhydride and β-alanine is crucial.
-
Solution: Use high-purity reagents. Phthalic anhydride can hydrolyze to phthalic acid in the presence of moisture, which can interfere with the reaction. Ensure your phthalic anhydride is dry.
-
-
Improper Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
-
Solution: During the work-up, ensure complete precipitation of the product by adding the reaction mixture to a sufficient volume of cold water. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
-
Side Reactions: The formation of byproducts can decrease the yield of the desired product.
-
Solution: Stick to the recommended reaction temperatures. Overheating can lead to decomposition or the formation of unwanted side products.
-
Question: I am observing a dark-colored reaction mixture and product. What is causing this and how can I obtain a purer, off-white product?
Answer: A dark coloration often indicates the presence of impurities or decomposition products.
-
Cause: Overheating is a common cause of charring and discoloration.
-
Solution: Carefully control the reaction temperature. Use a thermostat-controlled heating mantle or oil bath. For solvent-free reactions, ensure even heating to avoid localized overheating. If using a microwave-assisted method, optimize the power and time to prevent charring. Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to remove colored impurities.
Question: The reaction seems to be very slow or is not proceeding at all. What could be the problem?
Answer: A stalled reaction can be frustrating. Here are a few things to check:
-
Inadequate Temperature: The reaction temperature may be too low.
-
Solution: Ensure your heating apparatus is calibrated and the reaction is reaching the required temperature for the chosen method (e.g., reflux temperature for glacial acetic acid, or 180-200°C for solvent-free fusion).
-
-
Poor Mixing: In heterogeneous reactions (like the solvent-free method), inefficient mixing can lead to a slow reaction rate.
-
Solution: Ensure adequate stirring to promote contact between the reactants.
-
-
Catalyst Issues (if applicable): If using a catalyst, it may be inactive.
-
Solution: Ensure the catalyst is fresh and has been stored correctly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods include:
-
Conventional Heating in a Solvent: Reacting phthalic anhydride with β-alanine in a high-boiling solvent like glacial acetic acid under reflux.
-
Solvent-Free Thermal Condensation: Directly heating a mixture of phthalic anhydride and β-alanine. This is a greener and often faster method.
-
Microwave-Assisted Synthesis: A rapid, solvent-free method that can lead to high yields in a short amount of time.
Q2: Is it better to use phthalic anhydride or phthalic acid as the starting material?
A2: Phthalic anhydride is generally the preferred starting material as it is more reactive and the reaction proceeds more readily to form the imide ring with the elimination of one molecule of water. Using phthalic acid requires the removal of two molecules of water and often requires more forcing conditions.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Ethanol or a mixture of ethanol and water are commonly used and effective solvents for recrystallizing this compound to obtain a pure product.
Q4: Can this reaction be performed without a solvent?
A4: Yes, the solvent-free thermal condensation method is a well-established and efficient way to synthesize this compound. It involves heating an intimate mixture of phthalic anhydride and β-alanine.[1]
Q5: What are the safety precautions I should take when performing this synthesis?
A5: Phthalic anhydride is a respiratory, skin, and eye irritant. β-alanine can also cause skin and eye irritation. Glacial acetic acid is corrosive. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the reported yields for different methods of synthesizing this compound.
| Synthesis Method | Starting Materials | Reaction Conditions | Reported Yield (%) | Reference |
| Solvent-Free Thermal Fusion | Phthalic anhydride, β-alanine | 200°C, 15 minutes | 81.6% | [1] |
| Microwave-Assisted Solvent-Free | Phthalic anhydride, β-alanine | Microwave irradiation | 81-98% | [2] |
| Conventional Heating in Solvent | Phthalic anhydride, Amino acids | Reflux in glacial acetic acid, 2 hours | 66.8–95.8% | [3] |
| Fusion with Imino-di-3-propionic acid | Phthalic anhydride, Imino-di-3-propionic acid | 180-200°C, 30 minutes | 73% | [4] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes of this compound.
Method 1: Conventional Heating in Glacial Acetic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and β-alanine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of phthalic anhydride).
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
Method 2: Solvent-Free Thermal Condensation
-
Reactant Preparation: In a flask, thoroughly mix phthalic anhydride (1.0 eq) and β-alanine (1.0 eq).
-
Reaction: Heat the mixture in an oil bath at 180-200°C for 30-60 minutes with stirring. The mixture will melt and then solidify.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Add cold water to the solidified mass and break it up. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture.
Method 3: Microwave-Assisted Solvent-Free Synthesis
-
Reactant Preparation: In a microwave-safe vessel, thoroughly mix phthalic anhydride (1.0 eq) and β-alanine (1.0 eq).
-
Reaction: Place the vessel in a laboratory microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for a short period (e.g., 5-10 minutes). The reaction progress should be monitored to avoid charring.
-
Work-up: After cooling, treat the resulting solid with cold water.
-
Isolation: Collect the product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture.
Visualizations
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Purification of 3-Phthalimidopropionic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phthalimidopropionic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for removing unreacted starting materials and most byproducts generated during its synthesis.
Q2: What are the likely impurities in crude this compound synthesized from phthalic anhydride and β-alanine?
A2: The primary impurities are typically unreacted starting materials: phthalic anhydride and β-alanine. Phthalic acid may also be present if the phthalic anhydride has been exposed to moisture.
Q3: How can I monitor the purity of my this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purity. A suitable mobile phase allows for the separation of the product from its impurities.
Q4: Can I use column chromatography to purify this compound?
A4: While recrystallization is generally sufficient, column chromatography can be employed for purifying highly impure samples or for separating derivatives with similar solubilities. Due to the carboxylic acid group, silica gel chromatography may require the use of a solvent system containing a small amount of acid (e.g., acetic acid) to prevent peak tailing.
Troubleshooting Guides
Recrystallization of this compound
Problem 1: The crude product does not fully dissolve in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent was used.
-
Solution: Add small portions of the hot solvent incrementally until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Possible Cause: The solid is not this compound but an insoluble impurity.
-
Solution: If a significant amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Problem 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution: Reheat the solution until the oil redissolves. Allow the solution to cool more slowly. If it persists, add a small amount of additional solvent and then cool slowly. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Problem 3: No crystals form even after the solution has cooled to room temperature.
-
Possible Cause: Too much solvent was used during the dissolution step.
-
Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the solution becomes slightly cloudy, allow it to cool slowly.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Solution: Cool the solution in an ice bath to further decrease the solubility of the product. If crystals still do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal formation.
Problem 4: The recovered crystals are discolored.
-
Possible Cause: Colored impurities are present in the crude product.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb some of the desired product.
Problem 5: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Possible Cause: The crystals were not collected efficiently, or some were lost during transfer.
-
Solution: Ensure all crystals are transferred from the flask to the filter funnel. Wash the flask with a small amount of the ice-cold recrystallization solvent and transfer this to the filter to recover any remaining crystals.
Data Presentation
| Parameter | Synthesis from Phthalic Anhydride & β-alanine | Recrystallization |
| Reported Yield | 81.6% (crude)[1] | High recovery expected |
| Purity (Typical) | Varies | >98% |
| Melting Point | 151-153 °C | 151-153 °C |
Experimental Protocols
Synthesis of this compound
This protocol is based on the fusion of phthalic anhydride and β-alanine.[1]
Materials:
-
Phthalic anhydride
-
β-alanine
-
Ethanol
-
Water
Procedure:
-
In a flask, thoroughly mix phthalic anhydride and β-alanine in a 1:1 molar ratio.
-
Heat the mixture to 200°C for 15 minutes. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to a manageable temperature.
-
Pour the warm solid into water with stirring to break up the solid.
-
Collect the crude product by vacuum filtration and wash with water.
Purification by Recrystallization
Method 1: From Ethanol [1]
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Method 2: From Ethanol/Water Mixture
For N-phthaloyl-amino acids, a 20% ethanol in water (v/v) mixture has been reported as an effective recrystallization solvent.[2]
-
Dissolve the crude product in a minimum amount of the hot 20% ethanol/water mixture.
-
Follow steps 3-7 from the ethanol recrystallization protocol above, using an ice-cold 20% ethanol/water mixture for washing the crystals.
Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase: A mixture of benzene and ethanol (6:4) has been used for related compounds. For a safer alternative, a mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 7:3 ethyl acetate/hexane + 1% acetic acid) can be a good starting point. The optimal ratio may need to be determined experimentally.
-
Visualization: UV lamp (254 nm).
Procedure:
-
Dissolve small amounts of the crude product, pure product (if available), and starting materials in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions on the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp. This compound should appear as a single spot with a distinct Rf value, different from the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
Stability of 3-Phthalimidopropionic acid under acidic conditions.
This technical support center provides guidance on the stability of 3-phthalimidopropionic acid under acidic conditions. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is susceptible to hydrolysis under acidic conditions, which cleaves the phthalimide group to yield 3-aminopropionic acid (β-alanine) and phthalic acid. The rate of this hydrolysis is dependent on factors such as acid concentration, temperature, and reaction time. Generally, forcing conditions such as high concentrations of strong acids (e.g., 20-30% hydrochloric acid) and elevated temperatures are required for complete and rapid hydrolysis. Under mild acidic conditions, the compound may exhibit slow degradation over time.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The primary degradation products from the acid-catalyzed hydrolysis of this compound are phthalic acid and 3-aminopropionic acid (β-alanine). The reaction involves the cleavage of the two amide bonds within the phthalimide ring.
Q3: What is the general mechanism of acid-catalyzed hydrolysis of the phthalimide group?
A3: The acid-catalyzed hydrolysis of the phthalimide group in this compound follows a mechanism similar to that of amide hydrolysis. The process is generally considered to be a bimolecular A-2 type mechanism. This involves the protonation of the carbonyl oxygen of the phthalimide group, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then undergoes further steps to ring-open and eventually release phthalic acid and the primary amine.
Q4: Can I expect significant degradation of this compound during routine HPLC analysis with an acidic mobile phase?
A4: While the potential for degradation exists, it is generally minimal under typical analytical HPLC conditions. The short exposure time to the acidic mobile phase at ambient temperature is usually not sufficient to cause significant hydrolysis. However, for long-term stability studies or when using highly acidic mobile phases at elevated column temperatures, it is advisable to validate the method to ensure no on-column degradation is occurring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient acid concentration. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase the concentration of the acid (e.g., use 6M HCl). 2. Increase the reaction temperature (reflux conditions are often necessary). 3. Extend the reaction time and monitor the reaction progress by TLC or HPLC. |
| Low Yield of 3-Aminopropionic Acid | 1. Incomplete hydrolysis. 2. Loss of product during work-up (e.g., due to its high water solubility). 3. Formation of side products. | 1. Ensure complete hydrolysis as described above. 2. Use techniques like ion-exchange chromatography for separation or lyophilization to isolate the water-soluble product. 3. Analyze the reaction mixture for potential side products and adjust reaction conditions if necessary. |
| Presence of Unknown Impurities in HPLC | 1. Side reactions under harsh acidic conditions. 2. Impurities in the starting material. 3. On-column degradation during HPLC analysis. | 1. Consider using milder hydrolysis conditions if feasible. 2. Characterize the impurities using techniques like LC-MS to understand their origin. 3. Check the purity of the starting material before initiating the stability study. 4. Evaluate the stability of the sample in the HPLC mobile phase and autosampler. |
| Difficulty in Monitoring Reaction Progress | 1. Starting material and products have similar TLC Rf values. 2. Products are not UV-active, making HPLC detection challenging. | 1. Use a different TLC solvent system or a visualizing agent (e.g., ninhydrin for the amine). 2. For HPLC, use a derivatizing agent for the amino acid to make it UV-active or fluorescent, or use a detector such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. |
Data Presentation
| Acid (M) | 10⁴ k (s⁻¹) in H₂SO₄ | 10⁴ k (s⁻¹) in HClO₄ | 10⁴ k (s⁻¹) in HCl |
| 1.00 | 1.15 | 1.32 | 1.41 |
| 2.00 | 1.33 | 1.55 | 1.73 |
| 3.00 | 1.51 | 1.78 | 2.01 |
| 4.00 | 1.68 | 2.01 | 2.28 |
| 5.00 | 1.82 | 2.21 | 2.50 |
| 6.00 | 1.90 | 2.36 | 2.65 |
| 7.00 | 1.91 | 2.45 | 2.70 |
| 8.00 | 1.85 | 2.46 | 2.66 |
| 9.00 | 1.72 | 2.40 | 2.54 |
| 10.00 | 1.55 | 2.28 | 2.38 |
Data is illustrative and based on a related compound. Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under acidic stress conditions for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) for neutralization
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
Heating block or water bath
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Transfer a known volume of the stock solution to a reaction vial.
-
Add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Periodically withdraw aliquots (e.g., at 0, 2, 6, 12, and 24 hours).
-
Cool the aliquots to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Analyze stressed samples to demonstrate that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Technical Support Center: Stability and Handling of 3-Phthalimidopropionic Acid Under Basic Conditions
Welcome to the technical support center for 3-phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability and reactivity in basic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your experimental work.
Introduction
This compound is a valuable building block in organic synthesis, often utilized as a protected form of β-alanine. The phthalimide group serves as an effective protecting group for the primary amine, which can be removed under specific conditions. However, the stability of the phthalimide group under basic conditions is a critical consideration in experimental design. This guide will explore the nuances of this stability and provide practical advice for handling this compound.
The core of this guide is structured around a question-and-answer format to directly address the challenges and questions you may encounter. We will delve into the mechanism of phthalimide cleavage, troubleshoot common experimental issues, and compare different deprotection strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound in the presence of bases.
Issue 1: Incomplete Deprotection (Hydrolysis) of the Phthalimide Group
Question: I am trying to deprotect this compound using sodium hydroxide, but my reaction is not going to completion, and I still see starting material on my TLC/LC-MS. What could be the cause?
Answer: Incomplete hydrolysis of the phthalimide group is a common issue and can be attributed to several factors:
-
Insufficient Base: The hydrolysis of the phthalimide ring is a base-catalyzed process.[1] Stoichiometrically, two equivalents of base are required for complete hydrolysis: one to neutralize the carboxylic acid and one to hydrolyze the first amide bond. A third equivalent is consumed in the second amide bond cleavage. In practice, an excess of the base is often necessary to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The hydrolysis of phthalimides is not instantaneous. The reaction kinetics are dependent on both temperature and the concentration of the hydroxide ion.[1] If the reaction time is too short or the temperature is too low, the reaction may not have had sufficient time to go to completion.
-
Choice of Base: While strong bases like NaOH and KOH are commonly used, their effectiveness can be influenced by the solvent system and the overall reaction conditions.[2][3]
Troubleshooting Steps:
-
Increase the Molar Excess of Base: Start by increasing the amount of base. A common starting point is 3-5 equivalents of NaOH or KOH.
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis.[1] Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Extend the Reaction Time: If heating is not desirable due to the presence of other sensitive functional groups, extending the reaction time at a lower temperature may be effective.
-
Consider a Different Solvent: The choice of solvent can impact the solubility of both the starting material and the base, thus affecting the reaction rate. Protic solvents like water or ethanol are typically used for this hydrolysis.
Issue 2: Formation of an Unexpected Intermediate
Question: During my basic hydrolysis of this compound, I observe an intermediate product that is not my desired β-alanine. What is this compound?
Answer: The base-catalyzed hydrolysis of phthalimide proceeds in a stepwise manner.[1] The initial attack of the hydroxide ion leads to the opening of the phthalimide ring to form a phthalamic acid intermediate. In the case of this compound, this intermediate is N-(2-carboxybenzoyl)-β-alanine .
This intermediate is often more stable than the starting phthalimide but will eventually hydrolyze further to β-alanine and phthalic acid upon prolonged exposure to the basic conditions.
dot
Caption: Stepwise hydrolysis of this compound.
Troubleshooting Steps:
-
Confirm the Intermediate's Identity: If possible, isolate and characterize the intermediate using techniques like NMR and Mass Spectrometry.
-
Drive the Reaction to Completion: To convert the intermediate to the final product, you can employ the same strategies as for incomplete reactions: increase the base concentration, temperature, or reaction time.
Issue 3: Low Yield of the Desired Amine
Question: After workup, the yield of my desired β-alanine is lower than expected. What are the potential causes?
Answer: Low yields can result from several factors during both the reaction and the workup process.
-
Incomplete Reaction: As discussed in Issue 1, if the reaction does not go to completion, the yield of the product will be inherently low.
-
Side Reactions: While the hydrolysis of the phthalimide is the primary reaction, other base-sensitive functional groups in more complex molecules could lead to side product formation.
-
Workup Issues: The workup procedure is critical for isolating the final product. Phthalic acid is formed as a byproduct and needs to be effectively removed. The desired amino acid product is amphoteric and its solubility is highly dependent on pH.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the hydrolysis reaction has gone to completion using the methods described above.
-
Careful pH Adjustment During Workup: After the reaction, the mixture will be basic. To isolate the β-alanine, the pH needs to be carefully adjusted. Acidifying the solution will protonate the amine and the carboxylate groups. The isoelectric point of β-alanine is approximately 6.9, where it exists as a zwitterion and has its lowest water solubility. Adjusting the pH to this point can aid in its precipitation or extraction.
-
Effective Removal of Phthalic Acid: Phthalic acid can be removed by filtration if it precipitates upon acidification or by extraction into an organic solvent at a low pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in basic solutions?
This compound is generally unstable in basic solutions, especially at elevated temperatures. The phthalimide group will undergo hydrolysis to release the free amine. The rate of this hydrolysis is dependent on the strength and concentration of the base, the temperature, and the solvent.[1] At room temperature in a mildly basic solution, the compound may be stable for a short period, but for prolonged storage or reactions, basic conditions should be avoided if the phthalimide group is intended to remain intact.
Q2: Which base should I choose for the deprotection of this compound?
The choice of base depends on the desired reaction conditions and the presence of other functional groups.
| Base | Typical Conditions | Pros | Cons |
| NaOH / KOH | Aqueous or alcoholic solution, often heated. | Inexpensive and effective for complete hydrolysis. | Can be harsh and may not be suitable for base-sensitive molecules.[2] |
| Hydrazine (N₂H₄) | Refluxing in ethanol (Ing-Manske procedure). | Milder than strong bases, often gives higher yields.[4][5] | Hydrazine is toxic and requires careful handling. The phthalhydrazide byproduct can sometimes be difficult to remove.[4][6] |
| Sodium Borohydride | 2-propanol followed by acetic acid. | Exceptionally mild, near-neutral conditions.[7] | More expensive than traditional reagents. |
Q3: Can I use basic conditions if I want to keep the phthalimide group intact?
It is generally advisable to avoid basic conditions if the phthalimide group is to be preserved. If a basic reagent is required for another transformation in the molecule, the reaction should be conducted at a low temperature and for the shortest possible time, with careful monitoring for any phthalimide cleavage. The carboxylic acid moiety of this compound will be deprotonated even under mild basic conditions to form a carboxylate salt.[8][9]
Q4: What are the main differences between basic hydrolysis and hydrazinolysis for phthalimide deprotection?
dot
Caption: Comparison of basic hydrolysis and hydrazinolysis.
Basic hydrolysis uses a strong base to cleave the amide bonds, which can be harsh.[3][10] Hydrazinolysis, on the other hand, is a milder method that uses hydrazine to cleave the phthalimide.[11][12] The byproduct of hydrazinolysis, phthalhydrazide, is often insoluble and can be removed by filtration, which can simplify the purification process.[4]
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of the starting material, product, and any intermediates or side products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic phthalimide protons and the appearance of new signals corresponding to the deprotected product.
Experimental Protocols
Protocol 1: Deprotection of this compound via Basic Hydrolysis
-
Dissolution: Dissolve this compound in an appropriate solvent (e.g., a mixture of water and ethanol).
-
Addition of Base: Add 3-5 equivalents of sodium hydroxide (as a concentrated aqueous solution) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of approximately 1-2 to precipitate the phthalic acid.
-
Filtration: Filter the mixture to remove the precipitated phthalic acid.
-
Product Isolation: Adjust the pH of the filtrate to the isoelectric point of β-alanine (~6.9) to induce precipitation of the product. Alternatively, the product can be isolated using ion-exchange chromatography.
Protocol 2: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolution: Dissolve this compound in ethanol.
-
Addition of Hydrazine: Add a slight excess (1.1-1.5 equivalents) of hydrazine hydrate to the solution.
-
Heating: Heat the mixture to reflux. A white precipitate of phthalhydrazide should form.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude β-alanine can be further purified by recrystallization or chromatography.
References
- 1. Kinetics and mechanism of base-catalysed hydrolysis of phthalimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gauthmath.com [gauthmath.com]
- 10. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 11. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low conversion in phthalimide deprotection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with phthalimide deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during phthalimide deprotection in a question-and-answer format, providing specific solutions to improve reaction outcomes.
Question: Why is my phthalimide deprotection resulting in low or no conversion to the desired amine?
Low or no conversion during phthalimide deprotection can stem from several factors, primarily related to the reactivity of your substrate and the chosen deprotection method.
Potential Causes and Solutions:
-
Insufficient Reagent Reactivity: The deprotecting agent may not be potent enough for your specific substrate.
-
Solution: For hydrazinolysis, try increasing the equivalents of hydrazine hydrate. You can also carefully increase the reaction temperature, while monitoring for potential side reactions. If milder methods fail, consider switching to stronger conditions like acid hydrolysis, ensuring your substrate is compatible.[1]
-
-
Steric Hindrance: Bulky groups near the phthalimide can impede the approach of the deprotecting agent.
-
Deactivated Phthalimide Ring: Electron-withdrawing groups on the phthalimide ring can reduce its reactivity toward nucleophilic attack.
-
Solution: For hydrazinolysis (the Ing-Manske procedure), the reaction can be optimized by adding a base like sodium hydroxide (NaOH) after the initial reaction with hydrazine to facilitate the breakdown of the intermediate.[1] Milder, near-neutral reductive cleavage methods using sodium borohydride (NaBH₄) can also be effective, though they might require longer reaction times.[1]
-
Question: My reaction is incomplete, and I observe a significant amount of starting material. What should I do?
Incomplete reactions are a common hurdle. Here are several strategies to drive the reaction to completion:
-
Increase Reagent Concentration: A larger excess of the deprotecting agent, such as hydrazine hydrate, can often improve the reaction rate.
-
Elevate the Temperature: Increasing the reaction temperature by refluxing in a higher-boiling solvent like ethanol or isopropanol can enhance the reaction rate.
-
Optimize the Ing-Manske Procedure: For hydrazinolysis, a modified procedure involving the addition of a base after the initial reaction with hydrazine can accelerate the cleavage of the intermediate.[2]
-
Consider Alternative Methods: If hydrazinolysis proves ineffective, explore alternative deprotection strategies.
Question: I am observing unexpected side products. What are the common side reactions and how can I avoid them?
Side product formation is often dependent on the functional groups present in your molecule and the reaction conditions.
-
Reaction with Other Functional Groups: If your molecule contains other electrophilic sites (e.g., esters, amides), they might react with the nucleophilic deprotecting agent.[1]
-
Racemization: For chiral centers adjacent to the nitrogen, harsh basic or acidic conditions can lead to racemization.
-
Solution: Employ milder, near-neutral deprotection methods, such as the use of sodium borohydride, which has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity.[3]
-
-
Hydrolysis of the Desired Amine: Under acidic or basic workup conditions, the newly formed amine can sometimes be susceptible to hydrolysis.
-
Solution: Exercise careful control over the pH during the workup process to prevent degradation of your product.[1]
-
Question: How can I effectively remove the phthalhydrazide byproduct after hydrazinolysis?
The phthalhydrazide byproduct is often a bulky and sparingly soluble precipitate, which can complicate product isolation.
-
Filtration: The most straightforward method is to remove the precipitate by filtration from the reaction mixture.
-
Acidification: Acidifying the reaction mixture with an acid like hydrochloric acid (HCl) can further precipitate the phthalhydrazide, making its removal by filtration more efficient.[1]
-
Extraction: An aqueous workup with a suitable organic solvent can be used to extract the desired amine, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.[1]
Frequently Asked Questions (FAQs)
What are the most common methods for phthalimide deprotection?
The most common methods for phthalimide deprotection include:
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method due to its generally mild and neutral reaction conditions, typically employing hydrazine hydrate in an alcoholic solvent.[2][4]
-
Acidic or Basic Hydrolysis: These are classical methods but often require harsh conditions, such as prolonged heating with strong acids or bases, which may not be suitable for sensitive substrates.[2]
-
Reductive Cleavage with Sodium Borohydride (NaBH₄): This is a mild, two-stage, one-flask method that proceeds under near-neutral conditions and is particularly useful for substrates with sensitive functional groups.[1][3]
-
Ethylenediamine: This reagent offers a milder and safer alternative to hydrazine for phthalimide deprotection.[5]
Which deprotection method is best for my substrate?
The choice of deprotection method depends on several factors, including the stability of your substrate to acidic, basic, or reductive conditions, the presence of other functional groups, and the desired reaction conditions. A comparison of common methods is provided in the table below.
Can I use other reagents besides hydrazine for deprotection?
Yes, several alternatives to hydrazine exist. Sodium borohydride offers a mild reductive method.[3] Ethylenediamine is another effective reagent that is considered less harsh and safer to use than hydrazine.[5] For specific applications, other methods like using methylamine in ethanol have also been reported.[6]
Data Presentation
The following tables summarize quantitative data for different phthalimide deprotection methods, providing a basis for comparison.
Table 1: Comparison of Common Phthalimide Deprotection Methods
| Deprotection Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Remarks |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Room Temp. to Reflux | 1 - 12 | 70 - 95 | Widely used, mild conditions. Phthalhydrazide byproduct can be difficult to remove.[2][7] |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄ | Reflux | Several hours | Variable | Harsh conditions, not suitable for acid-sensitive substrates.[2] |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | Several hours | Variable | Can be slow and may stop at the phthalamic acid intermediate.[2] |
| NaBH₄ Reduction | NaBH₄, 2-Propanol/H₂O then Acetic Acid | Room Temp. then 80 | 24 then 2 | High | Mild, near-neutral conditions, suitable for sensitive substrates.[3][8] |
| Ethylenediamine | Ethylenediamine, Isopropanol | Room Temp. | Not specified | High | Milder and safer alternative to hydrazine.[5] |
Table 2: Yields for NaBH₄ Deprotection of Various Phthalimides
| N-Substituent | Yield (%) |
| n-Butyl | 85 |
| Benzyl | 92 |
| Cyclohexyl | 88 |
| N-phthaloyl-4-aminobutyric acid | 97 |
| N-phthaloyl-L-phenylalanine | 95 |
| N-phthaloyl-L-tryptophan methyl ester | 89 |
Data adapted from J. O. Osby, M. G. Martin, B. Ganem, Tetrahedron Lett., 1984, 25, 2093-2096.[3]
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude primary amine.
Protocol 2: Reductive Deprotection with Sodium Borohydride (NaBH₄)
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
Procedure:
-
To a stirred solution of the N-substituted phthalimide (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (5 equivalents) in portions.[2][8]
-
Stir the reaction mixture at room temperature for approximately 24 hours or until TLC analysis indicates complete consumption of the starting material.[8]
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.[2]
-
Heat the reaction mixture to 80°C for 2 hours to promote lactonization and release of the primary amine.[2][8]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.
Protocol 3: Deprotection with Ethylenediamine
Materials:
-
N-substituted phthalimide
-
Ethylenediamine
-
Isopropanol
Procedure:
-
Dissolve the N-substituted phthalimide in isopropanol.
-
Add an excess of ethylenediamine (e.g., 10 equivalents).[5]
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, perform a suitable aqueous workup to isolate the desired amine.
Visualizations
The following diagrams illustrate the experimental workflow for phthalimide deprotection and a logical troubleshooting guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Removal of Phthalhydrazide Byproduct
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for the removal of the phthalhydrazide byproduct formed during the deprotection of phthalimide-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is it a byproduct in my reaction?
Phthalhydrazide is a cyclic hydrazide compound with the chemical formula C8H6N2O2.[1] It is formed as a byproduct during the deprotection of phthalimide-protected amines, a common strategy in organic synthesis, particularly in the Gabriel synthesis of primary amines.[2][3] The phthalimide group is cleaved using reagents like hydrazine hydrate, which reacts with the phthalimide to form the stable and often poorly soluble phthalhydrazide, releasing the desired primary amine.[3][4]
Q2: What are the general properties of phthalhydrazide that I should be aware of for its removal?
Phthalhydrazide is typically a white to off-white crystalline powder or chunks.[1][5][6] Its removal is facilitated by its distinct solubility profile. It is sparingly soluble in water and many common organic solvents but is soluble in acetone and acetic acid.[1][5][6][7] It is also soluble in aqueous base due to the formation of its water-soluble salt.[2][8]
Q3: What are the most common methods for removing the phthalhydrazide byproduct?
The most common methods for phthalhydrazide removal leverage its poor solubility in acidic and neutral aqueous solutions and its solubility in base. These methods include:
-
Precipitation and Filtration: Acidifying the reaction mixture often causes the phthalhydrazide to precipitate out of the solution, allowing for its removal by simple filtration.[9]
-
Aqueous Extraction: Washing the reaction mixture with an aqueous base (like NaOH or NaHCO3) can convert phthalhydrazide into its water-soluble salt, which can then be removed in the aqueous phase during an extractive workup.[2][8]
-
Recrystallization: If the crude product is still impure after initial purification, recrystallization from a suitable solvent can be an effective method to remove residual phthalhydrazide.[1][2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the removal of the phthalhydrazide byproduct.
Problem: A bulky precipitate is making my reaction mixture difficult to stir and work up.
-
Cause: This bulky precipitate is likely the phthalhydrazide byproduct, which is known to be sparingly soluble.[9]
-
Solution:
-
Dilution: Add more of the reaction solvent to improve stirring.
-
Acidification: After the deprotection reaction is complete, cool the mixture and acidify it with an acid like hydrochloric acid (HCl) to further encourage the precipitation of phthalhydrazide.[9]
-
Filtration: Filter the mixture to remove the solid phthalhydrazide.[9][10]
-
Problem: My desired amine product is co-precipitating with the phthalhydrazide.
-
Cause: The amine product may be protonated under acidic conditions and form a salt that is also insoluble.
-
Solution:
-
pH control: Carefully adjust the pH of the solution. After removing the phthalhydrazide by filtration under acidic conditions, make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the amine salt and increase its solubility in organic solvents for extraction.[9]
-
Problem: After aqueous extraction, I still observe phthalhydrazide in my organic layer.
-
Cause: The aqueous wash may not have been basic enough to completely convert the phthalhydrazide to its soluble salt, or an insufficient volume of the aqueous solution was used.
-
Solution:
-
Increase Basicity: Use a more concentrated basic solution (e.g., 0.1 M NaOH) for the extraction.[2]
-
Repeat Extractions: Perform multiple extractions with the basic solution to ensure complete removal of the phthalhydrazide byproduct.
-
Brine Wash: A final wash with brine (saturated NaCl solution) can help to remove residual water and any dissolved salts from the organic layer.
-
Problem: My final product is still impure after standard purification methods.
-
Cause: Trace amounts of phthalhydrazide or other byproducts may remain.
-
Solution:
-
Recrystallization: Recrystallize the final product from a suitable solvent system. Common solvents for recrystallizing phthalhydrazide include ethanol or dimethylformamide, so choosing a solvent in which your product has good solubility at high temperatures and poor solubility at low temperatures, while phthalhydrazide has the opposite solubility, is ideal.[1][2]
-
Column Chromatography: If recrystallization is not effective, purification by column chromatography may be necessary.
-
Data Presentation
Table 1: Solubility of Phthalhydrazide in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble | [1] |
| Acetone | Soluble | [1][5][6] |
| Acetic Acid | Soluble | [1][5][6] |
| Ethanol | Soluble (for recrystallization) | [1] |
| Dimethylformamide (DMF) | Soluble (for recrystallization) | [1] |
| Chloroform | Very slightly soluble | [7] |
| Aqueous Base (e.g., NaOH) | Soluble (forms a salt) | [2][8] |
Experimental Protocols
Protocol 1: Removal of Phthalhydrazide by Precipitation and Filtration
-
Reaction Completion: Once the deprotection reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture while stirring until the pH is acidic (pH 1-2). This will cause the phthalhydrazide to precipitate.[9]
-
Filtration: Collect the precipitated phthalhydrazide by vacuum filtration.[9][10]
-
Washing: Wash the solid with a suitable solvent, such as cold water or ethanol, to remove any trapped product.
-
Product Isolation: The desired amine will be in the filtrate as its hydrochloride salt. To isolate the free amine, make the filtrate basic with a suitable base (e.g., NaOH) and then extract the amine with an organic solvent.[9]
Protocol 2: Removal of Phthalhydrazide by Aqueous Extraction
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous basic solution (e.g., 0.1 M NaOH or saturated NaHCO3).[2][8] Repeat the wash 2-3 times.
-
Separation: Separate the organic layer from the aqueous layer. The phthalhydrazide will be in the aqueous layer as its sodium salt.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Visualization
Caption: Decision workflow for phthalhydrazide byproduct removal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Phthalimides [organic-chemistry.org]
- 5. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
- 6. Phthalhydrazide CAS#: 1445-69-8 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Impact of steric hindrance in reactions with 3-Phthalimidopropionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phthalimidopropionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during esterification and amidation reactions, with a particular focus on the impact of steric hindrance from the phthalimide group.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the phthalimide group in this compound contribute to it?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. The bulky, planar phthalimide group in this compound can physically block the approach of reactants to the carboxylic acid functional group, slowing down or preventing reactions.[1] This is particularly relevant in reactions like esterification and amidation where a nucleophile needs to attack the carbonyl carbon of the carboxylic acid.
Q2: Why am I observing low yields in my esterification or amidation reaction with this compound, especially with bulky reactants?
A2: Low yields are a common issue when reacting this compound with sterically demanding alcohols (e.g., secondary or tertiary alcohols) or amines (e.g., secondary amines). The combination of the bulky phthalimide group and a bulky nucleophile significantly increases the steric hindrance at the reaction center, making it difficult for the reactants to achieve the necessary orientation for a successful reaction.
Q3: Are there alternative protecting groups for the amine that are less sterically hindering than the phthalimide group?
A3: Yes, several other N-protecting groups are commonly used in organic synthesis. For example, the tert-Butyloxycarbonyl (Boc) group is also bulky but can sometimes offer different reactivity profiles. The choice of protecting group can influence reaction outcomes, and in cases of severe steric hindrance, considering a smaller protecting group might be a viable strategy.
Q4: How does the inductive effect of the phthalimide group affect the reactivity of the carboxylic acid?
A4: The phthalimide group is electron-withdrawing due to the two carbonyl groups. This inductive effect can influence the reactivity of the carboxylic acid. While it might slightly increase the electrophilicity of the carbonyl carbon, this electronic effect is often overshadowed by the significant steric hindrance it imposes.[2][3]
Troubleshooting Guides
Troubleshooting Low Yields in Esterification Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no ester formation with a primary alcohol. | Insufficient reaction time or temperature. The phthalimide group's steric bulk can slow down the reaction even with less hindered alcohols. | Increase the reaction time and/or temperature. Consider using a Dean-Stark trap to remove water and drive the equilibrium towards the product. |
| Ineffective catalyst. | Use a stronger acid catalyst or a different type of catalyst. For particularly hindered esterifications, consider using coupling agents like DCC with DMAP. | |
| Very low yield with a secondary or tertiary alcohol. | Severe steric hindrance. The combination of the bulky phthalimide group and a hindered alcohol makes the reaction challenging. | Employ more forcing reaction conditions (higher temperatures, longer reaction times). Utilize a more powerful coupling reagent such as HATU or HBTU. Consider synthesizing the ester via an alternative route, such as through the acid chloride of this compound. |
| Side product formation. | Decomposition at high temperatures. Prolonged heating at high temperatures can lead to side reactions. | Optimize the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to avoid over-running the reaction. |
Troubleshooting Low Yields in Amidation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no amide formation with a primary amine. | Inadequate activation of the carboxylic acid. Standard methods might not be sufficient to overcome the steric hindrance. | Use a more effective coupling reagent like HATU, HBTU, or PyBOP. Ensure all reagents are anhydrous, as water can consume the activating agent. |
| Very low yield with a secondary amine. | Extreme steric congestion. The reaction between this compound and a secondary amine is highly challenging due to steric clash. | Employ highly reactive coupling agents (e.g., HATU, COMU). Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction.[4] Consider a multi-step approach, such as converting the carboxylic acid to an acid chloride first. |
| Racemization of the amino acid. | Harsh reaction conditions. The use of strong bases or high temperatures can lead to racemization if the amine component is chiral. | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). |
Data Presentation
| Reactant | N-Protecting Group | Expected Relative Yield (Esterification with Isopropanol) | Expected Relative Yield (Amidation with Diethylamine) |
| 3-Aminopropionic Acid Derivative | Phthaloyl | Lower | Very Low |
| 3-Aminopropionic Acid Derivative | Boc | Higher | Low to Moderate |
| 3-Aminopropionic Acid | None (as hydrochloride salt) | Highest | Moderate to High |
Note: This table is illustrative and based on established principles of steric hindrance. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Esterification of this compound with a Primary Alcohol (e.g., Ethanol) using Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a sufficient amount of absolute ethanol (which also serves as the reactant).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Characterization: Purify the crude product by column chromatography on silica gel if necessary and characterize by NMR and mass spectrometry.
Protocol 2: Amidation of this compound with a Primary Amine using a Coupling Agent (HATU)
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization and characterize by NMR and mass spectrometry.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 3-Phthalimidopropionic Acid Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 3-Phthalimidopropionic acid synthesis by Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor the synthesis of this compound?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1] By analyzing small aliquots of the reaction mixture over time, you can:
-
Determine the consumption of the starting materials (e.g., phthalic anhydride and β-alanine).
-
Observe the formation of the this compound product.
-
Identify the presence of any byproducts or intermediates.
-
Determine the optimal reaction time for completion.
Q2: How do I choose an appropriate mobile phase for separating this compound, phthalic anhydride, and β-alanine?
A2: The ideal mobile phase should provide good separation between the starting materials and the product. Based on the polarity of the compounds involved (β-alanine is highly polar, phthalic anhydride is relatively non-polar, and this compound has intermediate polarity), a solvent system of ethyl acetate/hexane with a small amount of acetic acid is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group in the product and β-alanine, which can otherwise lead to streaking. A common starting ratio to try is 7:3 ethyl acetate/hexane with 1% acetic acid . You may need to adjust the ratio of ethyl acetate to hexane to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
A3: Since not all reactants and products are colored, visualization techniques are necessary. For this specific reaction, a two-step visualization process is recommended:
-
UV Light (non-destructive): Phthalic anhydride and this compound are UV-active due to their aromatic rings. These compounds will appear as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[2] It is good practice to circle the spots with a pencil while viewing under the UV lamp.
-
Ninhydrin Stain (destructive): β-alanine, an amino acid, is not UV-active. It can be visualized using a ninhydrin stain.[3][4] After UV visualization, the plate is dipped in or sprayed with a ninhydrin solution and then gently heated. Amino acids will typically appear as purple or pink spots.
Q4: What do the different spots on the TLC plate indicate?
A4: A properly run TLC plate will have separate lanes for the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Starting Material Lane: This lane shows the position of your starting materials (phthalic anhydride and β-alanine).
-
Reaction Mixture Lane: At the beginning of the reaction, you will see spots corresponding to the starting materials. As the reaction progresses, the spot for the starting materials will diminish, and a new spot for the this compound product will appear and intensify.
-
Co-spot Lane: This lane helps to confirm the identity of the spots in the reaction mixture by comparing their positions relative to the starting material.
The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked | - Sample is too concentrated.- The compound is highly polar or acidic/basic and is interacting strongly with the silica gel.[5] | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid (e.g., 1%) to the mobile phase to suppress ionization and reduce streaking of acidic compounds. |
| Spots remain at the baseline (low Rf) | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Spots run with the solvent front (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| No spots are visible under UV light | - The compounds are not UV-active (e.g., β-alanine).- The sample is too dilute. | - Use a chemical stain, such as ninhydrin, to visualize UV-inactive compounds.- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. |
| No spots are visible after staining | - The compound does not react with the stain.- The sample is too dilute.- The compound may have evaporated from the plate during drying or heating. | - Try a different, more general stain like potassium permanganate.- Concentrate the sample or apply more to the plate.- Minimize heating time and use a gentle stream of air for drying. |
| Spots are very large and diffuse | - The initial spot applied to the plate was too large.- The sample was too concentrated. | - Use a fine capillary tube to apply a very small spot.- Dilute the sample. |
| Solvent front is uneven | - The TLC plate was not placed vertically in the developing chamber.- The bottom of the TLC plate is not level.- The chamber was not properly saturated with solvent vapor. | - Ensure the plate is standing upright and not touching the sides of the chamber.- Make sure the bottom edge of the plate is smooth.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate. |
Quantitative Data Summary
The following table provides estimated Rf values for the starting materials and product in a suggested mobile phase system. Please note that actual Rf values can vary depending on the specific experimental conditions (e.g., temperature, TLC plate manufacturer, chamber saturation).
| Compound | Structure | Mobile Phase | Estimated Rf Value | Visualization Method |
| Phthalic Anhydride | O=C1OC(=O)c2ccccc12 | 7:3 Ethyl Acetate/Hexane + 1% Acetic Acid | ~ 0.8 | UV (254 nm) |
| β-Alanine | H2NCH2CH2COOH | 7:3 Ethyl Acetate/Hexane + 1% Acetic Acid | ~ 0.1 | Ninhydrin Stain |
| This compound | O=C(O)CCn1c(=O)c2ccccc2c1=O | 7:3 Ethyl Acetate/Hexane + 1% Acetic Acid | ~ 0.5 | UV (254 nm) |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber:
-
Pour the mobile phase (e.g., 7:3 ethyl acetate/hexane with 1% acetic acid) into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, leaning against the side, to ensure the atmosphere is saturated with solvent vapor.
-
Cover the chamber with a lid and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the origin line for spotting. Label them 'S' (Starting Material), 'R' (Reaction Mixture), and 'C' (Co-spot).
-
-
Spot the TLC Plate:
-
'S' Lane: Using a capillary tube, apply a small spot of a dilute solution of the starting materials (phthalic anhydride and β-alanine) onto the 'S' mark.
-
'R' Lane: Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it onto the 'R' mark.
-
'C' Lane: First, spot the starting material solution on the 'C' mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze the Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.
-
Prepare a ninhydrin staining solution. Dip the plate in the solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the 'R' lane to the 'S' and 'C' lanes to monitor the progress of the reaction.
-
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Logical relationship of TLC components and principles.
References
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. gavinpublishers.com [gavinpublishers.com]
Validation & Comparative
A Comparative Analysis of 3-Phthalimidopropionic Acid and the Boc Protecting Group in Amine Protection Strategies
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison between the phthaloyl protecting group, exemplified by 3-Phthalimidopropionic acid, and the widely used tert-Butoxycarbonyl (Boc) protecting group. This analysis is supported by experimental data and detailed protocols to inform the strategic choice of amine protection in organic synthesis.
The reversible masking of amine functionalities is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the elaboration of complex molecules.[1] An ideal protecting group should be stable under a range of reaction conditions while being readily and selectively removable under mild conditions that do not compromise other functionalities within the molecule.[2] This guide focuses on a comparative evaluation of the phthaloyl and Boc protecting groups, assessing their performance based on stability, ease of introduction and removal, and compatibility with other protecting groups.
Core Principles: A Head-to-Head Comparison
The fundamental difference between the phthaloyl and Boc protecting groups lies in their chemical nature and, consequently, their deprotection conditions. This dictates their orthogonality and suitability for different synthetic strategies.[3] The Boc group is a carbamate that is labile to acid, while the phthaloyl group, a cyclic diacyl imide, is notably stable to both acidic and basic conditions and is typically removed by hydrazinolysis.[3][4]
Table 1: Key Characteristics of Phthaloyl and Boc Protecting Groups
| Feature | Phthaloyl (from this compound) | Boc (tert-Butoxycarbonyl) |
| Chemical Nature | Cyclic diacyl imide | tert-Butyl carbamate |
| Stability | High stability to acidic and basic conditions.[3] | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[5] |
| Lability | Cleaved by hydrazinolysis.[4] | Labile to strong acids (e.g., TFA, HCl).[6] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[7] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[4] |
| Potential Side Reactions | Hydrazinolysis can be harsh and may affect other sensitive functional groups.[4] | Acid-catalyzed side reactions such as t-butylation of sensitive residues (e.g., Trp, Met).[4] Racemization is a risk with some amino acids.[2] |
Performance Data: A Quantitative Look
While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in a single study, a compilation of reported yields and reaction conditions from various sources provides a useful performance benchmark.
Table 2: Typical Performance Data for Protection and Deprotection
| Parameter | Phthaloyl Protection | Boc Protection |
| Protection Reagent | Phthalic anhydride or N-carbethoxyphthalimide.[8] | Di-tert-butyl dicarbonate (Boc)₂O.[9] |
| Typical Protection Yield | 69% - 90%.[10] | Often >90%.[11] |
| Deprotection Reagent | Hydrazine hydrate.[4] | Trifluoroacetic acid (TFA) or HCl.[6] |
| Typical Deprotection Time | 1 - 3 hours at reflux.[4] | 30 minutes to 2 hours at room temperature.[5] |
| Typical Deprotection Yield | Generally high, but can be substrate-dependent. | High (often >90%).[11] |
Experimental Protocols
Detailed methodologies for the introduction and removal of both protecting groups are crucial for their successful application in a laboratory setting.
Phthaloyl Group Protection and Deprotection
Protocol 1: Phthaloylation of an Amine using Phthalic Anhydride
-
Materials: Amine, phthalic anhydride, triethylamine, and a suitable nonpolar solvent (e.g., toluene).
-
Procedure:
-
Dissolve the amine and a molar equivalent of phthalic anhydride in the solvent.
-
Add a molar equivalent of triethylamine to the mixture.
-
Reflux the mixture, typically with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the N-phthaloyl protected product by crystallization or chromatography.[12]
-
Protocol 2: Deprotection of the Phthaloyl Group by Hydrazinolysis
-
Materials: N-phthaloyl protected compound, hydrazine hydrate, and a solvent such as ethanol.[4]
-
Procedure:
-
Dissolve or suspend the N-phthaloyl protected compound in the solvent.
-
Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the mixture.[4]
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture. The phthalhydrazide byproduct often precipitates and can be removed by filtration.
-
Isolate the deprotected amine from the filtrate through appropriate workup and purification.[4]
-
Boc Group Protection and Deprotection
Protocol 3: Boc-Protection of an Amine using (Boc)₂O
-
Materials: Amine, di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., triethylamine or sodium hydroxide), and a solvent system (e.g., THF/water or dioxane/water).[13]
-
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base, followed by the portion-wise addition of (Boc)₂O (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature until completion is confirmed by TLC.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup to isolate the N-Boc protected product.[13]
-
Protocol 4: Deprotection of the Boc Group using TFA
-
Materials: N-Boc protected compound, trifluoroacetic acid (TFA), and a solvent such as dichloromethane (DCM).[13]
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).[]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for the evolution of CO₂ gas and reaction completion by TLC.[13]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, usually as a salt.[13]
-
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams generated using DOT language provide a clear visual representation of the experimental workflows and chemical transformations involved.
Caption: General workflow for amine protection and deprotection using Phthaloyl and Boc strategies.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Validation of 3-Phthalimidopropionic Acid: HPLC, qNMR, and CE
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Phthalimidopropionic acid is a critical step in the quality control process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) for the purity validation of this compound, supported by illustrative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution and sensitivity in separating and quantifying components in a mixture. A reversed-phase HPLC method is particularly well-suited for an acidic aromatic compound like this compound.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 30% to 70% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Performance Data: HPLC
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Analysis Time per Sample | Approximately 20 minutes |
HPLC Purity Validation Workflow
A Comparative Guide to the Determination of Enantiomeric Excess of 3-Phthalimidopropionic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-Phthalimidopropionic acid derivatives. These compounds, often used as building blocks in the synthesis of pharmaceuticals, require precise stereochemical characterization as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the availability of instrumentation, the required sensitivity and accuracy, and the nature of the sample. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase. | Direct separation of volatile enantiomeric derivatives on a chiral stationary phase. | Quantification of diastereomers formed by reaction with a chiral derivatizing agent (CDA) or differential interaction with a chiral solvating agent (CSA). |
| Sample Preparation | Minimal for direct analysis; derivatization required for indirect analysis. | Derivatization to volatile esters is mandatory. | Derivatization or addition of a chiral solvating agent is required. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OF, OD) or macrocyclic glycopeptide-based CSPs.[1] | Cyclodextrin-based chiral capillary columns. | Not applicable. |
| Instrumentation | HPLC with a UV detector. | GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-field NMR spectrometer (≥400 MHz). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-25 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
| Resolution | Generally provides baseline separation (Rs > 1.5).[1] | Can achieve high resolution, especially with optimized temperature programs. | Depends on the chemical shift difference between diastereomers. |
| Sensitivity | High, especially with UV-active phthalimido group. | Very high, particularly with an FID detector. | Lower compared to chromatographic methods. |
| Quantitative Accuracy | High, with %RSD typically <2%. | High, with good linearity and reproducibility. | Good, but can be affected by peak overlap and integration errors. |
| Advantages | Direct analysis often possible, robust and widely applicable. | High efficiency and sensitivity, suitable for volatile compounds. | Rapid analysis, provides structural information, non-destructive. |
| Limitations | Chiral columns can be expensive, method development can be time-consuming. | Derivatization is essential and can introduce errors. Not suitable for non-volatile compounds. | Lower sensitivity, may require expensive chiral reagents, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the successful separation of N-phthaloyl (N-PHT) α-amino acids on a polysaccharide-derived chiral stationary phase.[1]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Chiralcel® OF (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and 2-propanol with a small percentage of trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (v/v) Hexane:2-Propanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Chiral Gas Chromatography (GC)
This protocol requires derivatization of the carboxylic acid to a more volatile ester.
-
Derivatization (Esterification):
-
To approximately 1 mg of the this compound derivative in a vial, add 1 mL of 2M HCl in methanol.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like dichloromethane for GC analysis.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 5 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomeric ester derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral derivatizing agent to form diastereomers with distinct NMR signals.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Derivatization:
-
Dissolve approximately 5 mg of the this compound derivative in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small excess (1.1 equivalents) of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to convert the carboxylic acid to the acid chloride in situ.
-
After 30 minutes at room temperature, add 1.2 equivalents of (S)-(+)-1-(1-Naphthyl)ethylamine.
-
The reaction forms diastereomeric amides.
-
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum of the diastereomeric mixture.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate the respective peaks (I1 and I2) and calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess of the original sample: % de = |(I1 - I2) / (I1 + I2)| * 100.
Visualizing the Workflow and Principles
The following diagrams illustrate the general workflow for determining enantiomeric excess and the underlying principles of each analytical technique.
Caption: General workflow for ee determination.
References
A Researcher's Guide to the Comparative Stability of N-Protecting Groups: Boc vs. Cbz vs. Fmoc
In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the judicious selection of nitrogen-protecting groups is a cornerstone of a successful strategy. The ability to selectively shield an amine functionality from unwanted reactions and subsequently remove the protecting group under specific, mild conditions is paramount. This guide provides an objective comparison of three of the most widely utilized N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This principle is fundamental to modern multi-step synthesis.
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1]
Data Presentation: Comparative Stability
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following tables summarize the stability of Boc, Cbz, and Fmoc under various conditions.
Table 1: Stability under Standard Deprotection Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Generally Stable (cleaved by HBr/AcOH) | Stable | Labile |
| Fmoc | Stable | Labile | Quasi-orthogonal (can be cleaved, but less readily than Cbz) |
Table 2: Quantitative Stability Data - Percentage of Protecting Group Remaining after Treatment
| Protecting Group | Condition | Time (h) | % Cleavage |
| Boc | 1% TFA in DCM | 1 | ~5% |
| Cbz | 1% TFA in DCM | 1 | <1% |
| Fmoc | 1% TFA in DCM | 1 | <1% |
| Boc | 20% Piperidine in DMF | 1 | <1% |
| Cbz | 20% Piperidine in DMF | 1 | <1% |
| Fmoc | 20% Piperidine in DMF | 0.5 | >99% |
| Boc | H₂, 10% Pd/C, MeOH | 2 | <1% |
| Cbz | H₂, 10% Pd/C, MeOH | 2 | >99% |
| Fmoc | H₂, 10% Pd/C, MeOH | 2 | ~10-20% (Substrate dependent) |
Note: The data presented is a general representation based on typical amino acid derivatives. Actual stability can be substrate-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments in assessing protecting group stability.
Protocol 1: General Procedure for N-Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Dioxane/water, N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the primary amine in the chosen solvent.[1]
-
Add 1.0-1.2 equivalents of a suitable base.
-
Slowly add 1.05-1.2 equivalents of the protecting group reagent (Boc₂O, Cbz-Cl, or Fmoc-OSu).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an appropriate aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amine.
Protocol 2: Monitoring Deprotection Kinetics by HPLC
Objective: To quantitatively determine the rate of cleavage of a protecting group under specific conditions.
Materials:
-
N-protected amino acid derivative (e.g., Boc-Phe-OH, Cbz-Phe-OH, Fmoc-Phe-OH)
-
Deprotection reagent (e.g., a solution of TFA in DCM, or piperidine in DMF)
-
Quenching solution (e.g., a solution of a strong base for acid-triggered deprotection, or a strong acid for base-triggered deprotection)
-
HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the N-protected amino acid derivative of known concentration in a suitable solvent.
-
Prepare the deprotection reagent at the desired concentration.
-
Initiate the deprotection reaction by mixing the protected amino acid solution with the deprotection reagent at a controlled temperature. Start a timer immediately.
-
At specific time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak corresponding to the deprotected product by UV absorbance at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Calculate the percentage of the remaining protected amino acid at each time point by integrating the respective peak areas.
-
Plot the percentage of the remaining protected compound against time to determine the reaction kinetics and half-life of the protecting group under the tested conditions.[3]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of N-protecting groups.
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc groups.
Caption: Orthogonal deprotection workflow in Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical strategic decision in the design of a synthetic route. The acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-labile Cbz group offer a powerful and largely orthogonal toolkit for the modern synthetic chemist.[1] Understanding their distinct stability profiles, deprotection mechanisms, and the specific experimental conditions required for their manipulation is essential for the successful synthesis of complex molecules, from peptides to novel therapeutic agents. This guide provides a foundational understanding to aid researchers in navigating these choices and optimizing their synthetic strategies.
References
Comparative Guide to the Synthesis of 3-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals: A Validation of Synthesis Protocols
This guide provides a comparative analysis of two primary synthetic routes to 3-Phthalimidopropionic acid, a valuable building block in medicinal chemistry and materials science. The protocols are evaluated based on key performance indicators such as reaction yield, purity, and conditions to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Protocols
The synthesis of this compound is predominantly achieved through two well-established methods: the direct condensation of phthalic anhydride with β-alanine and a multi-step Gabriel synthesis approach. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and scalability.
| Parameter | Protocol A: Direct Condensation | Protocol B: Gabriel Synthesis (Two-Step) |
| Starting Materials | Phthalic anhydride, β-alanine | Potassium phthalimide, Ethyl 3-bromopropionate |
| Reaction Time | 0.5 - 2 hours | 12 - 24 hours (total) |
| Reaction Temperature | 85°C - 200°C | Room temperature to reflux |
| Reported Yield | 73% (Fusion), up to 99% (Microwave) | Estimated 70-80% (overall) |
| Reported Purity | High (recrystallization effective) | High (recrystallization effective) |
| Key Advantages | Faster, one-pot reaction, solvent-free options | Milder reaction conditions for the first step |
| Key Disadvantages | High temperatures may not be suitable for sensitive substrates | Two-step process, requires intermediate isolation |
Reaction Pathways
The following diagrams illustrate the chemical transformations for each protocol.
Caption: Reaction pathway for the direct condensation of phthalic anhydride and β-alanine.
Caption: Two-step reaction pathway for the Gabriel synthesis of this compound.
Experimental Workflow
A general workflow for the synthesis and purification of this compound is outlined below.
Benchmarking 3-Phthalimidopropionic Acid: A Comparative Analysis of a Niche Linker in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a linker molecule is a critical determinant of a bioconjugate's ultimate success. While a vast array of linkers are commercially available and extensively documented, this guide focuses on a less conventional linker, 3-Phthalimidopropionic acid, and attempts to benchmark its theoretical attributes against more established alternatives. Due to a notable scarcity of published, direct comparative data for this compound in bioconjugation applications, this guide will primarily focus on its chemical properties and extrapolate its potential performance in comparison to well-characterized linkers. This analysis is supported by established principles of bioconjugation chemistry.
Introduction to this compound as a Linker
This compound, also known as N-Phthaloyl-β-alanine, is a chemical compound that possesses a carboxylic acid group and a phthalimide-protected amine.[1][2] In the context of bioconjugation, the carboxylic acid can be activated to react with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond. The phthalimide group serves as a protecting group for the amine, which can potentially be deprotected to reveal a primary amine for further conjugation, although this application is not widely documented in bioconjugation literature. One noted application involves its use in coupling to ovalbumin (OVA) through the mixed anhydride method.[3]
Theoretical Comparison with Common Linker Chemistries
The performance of a linker is typically assessed based on several key parameters: reaction efficiency, stability of the formed conjugate, and the impact on the biological activity of the conjugated molecules. In the absence of direct experimental data for this compound, we can infer its potential characteristics by comparing its reactive group to those of standard linkers.
Table 1: Theoretical Comparison of this compound with Common Amine-Reactive Linkers
| Linker Chemistry | Reactive Group | Bond Formed | Potential Advantages | Potential Considerations |
| This compound | Carboxylic Acid | Amide | Forms a stable amide bond. | Requires activation (e.g., EDC/NHS); potential for side reactions if not optimized; limited published data on efficiency and stability in bioconjugates. |
| NHS Ester | N-Hydroxysuccinimide Ester | Amide | High reactivity with primary amines, well-established protocols, forms a stable amide bond.[4][] | Susceptible to hydrolysis in aqueous solutions.[4] |
| Maleimide | Maleimide | Thioether | Highly selective for thiol groups (cysteines).[6][7] | Thioether bond can be susceptible to retro-Michael addition, leading to linker-payload dissociation.[6] |
Experimental Protocols: A Generalized Approach
Protocol 1: EDC/NHS-Mediated Conjugation of a Carboxylic Acid Linker to a Protein
This protocol describes a general method for activating a carboxyl group on a linker and conjugating it to primary amines on a protein.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxylic acid-containing linker (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in the Conjugation Buffer.
-
Linker Activation:
-
Dissolve the carboxylic acid-containing linker and NHS in Activation Buffer. A molar excess of NHS to the linker is recommended.
-
Add EDC to the linker/NHS solution. The molar ratio of EDC to the linker should be optimized, but a 1.5 to 5-fold molar excess is a common starting point.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated linker solution to the protein solution. The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized for the specific application.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the conjugation reaction to stop the reaction by consuming any unreacted activated linker. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and reaction byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore) and to assess its purity and integrity (e.g., using SDS-PAGE and size-exclusion chromatography).
-
Visualizing Bioconjugation Pathways
The following diagrams illustrate the general principles of the bioconjugation chemistries discussed.
Caption: General workflow for amine-reactive conjugation.
Caption: Activation of a carboxylic acid using EDC and NHS.
Conclusion and Future Directions
This compound represents a potential, albeit underexplored, linker for bioconjugation. Its core chemistry, based on the formation of a stable amide bond via its carboxylic acid group, is a well-understood and robust method for attaching molecules to proteins. However, the lack of direct comparative studies and performance data makes it difficult to definitively benchmark it against mainstream linkers like NHS esters and maleimides.
For researchers considering this compound, it would be imperative to conduct head-to-head comparisons with established linkers. Key experimental evaluations should include:
-
Conjugation Efficiency: Determining the reaction kinetics and the degree of labeling achieved under various conditions (pH, temperature, molar ratios).
-
Conjugate Stability: Assessing the stability of the resulting amide bond in relevant biological media (e.g., plasma) over time.
-
Biological Activity: Evaluating the impact of the linker on the function of the conjugated biomolecule.
Without such data, this compound remains a niche reagent with theoretical potential. Future studies are needed to validate its efficacy and to carve out specific applications where its unique properties might offer an advantage over more conventional bioconjugation linkers.
References
A Comparative Guide to Orthogonal Deprotection Strategies for the Phthalimide Group
For Researchers, Scientists, and Drug Development Professionals
The phthalimide group is a widely utilized amine protecting group in organic synthesis, prized for its robustness and ability to prevent over-alkylation. Its effective and selective removal is a critical step in the synthesis of a vast array of molecules, from peptides to complex drug candidates. This guide provides an objective comparison of common orthogonal deprotection strategies for the phthalimide group, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.
Comparison of Phthalimide Deprotection Methods
The choice of a deprotection strategy hinges on several factors, including the stability of the substrate to the reaction conditions, the presence of other protecting groups, and the desired efficiency of the transformation. The following table summarizes the key features of the most prevalent methods for phthalimide cleavage.
| Method | Reagents & Solvents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O), Ethanol or Methanol | Room temperature to reflux, 1-16 h | 70-97% | Generally high yielding and reliable. | Hydrazine is toxic; removal of the phthalhydrazide byproduct can be challenging. |
| Reductive Cleavage | Sodium borohydride (NaBH₄), 2-Propanol/H₂O, then Acetic Acid | Room temperature, 24 h, then 80°C, 2 h | 81-97% | Mild, near-neutral conditions; avoids the use of toxic hydrazine and prevents racemization of chiral centers.[1][2][3] | Longer reaction times; requires a two-stage, one-pot procedure. |
| Aminolysis (Ethylenediamine) | Ethylenediamine, Isopropanol | Room temperature | High | Mild conditions; avoids hydrazine.[4] | Can be slower than hydrazinolysis. |
| Aminolysis (AMA) | Ammonium hydroxide/Methylamine (1:1) | 65°C, 10 min | High | Extremely fast deprotection.[5] | Requires the use of volatile and corrosive reagents. |
| Chemoselective (N-Aryl) | Ammonium carbonate, Ethanol/H₂O | 80°C, 12 h | High | Highly selective for N-aryl phthalimides over N-alkyl phthalimides and other protecting groups.[6][7] | Limited to N-aryl phthalimides. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, several hours to days | Variable | Harsh conditions, not suitable for sensitive substrates. | |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux, several hours | Variable | Harsh conditions; reaction can be slow and may not go to completion. |
Orthogonal Deprotection Strategies in Practice
A key advantage of the phthalimide group is its stability under conditions used to remove other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is crucial in complex multi-step syntheses.
Orthogonality with Boc and Fmoc Groups
The phthalimide group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and the basic conditions (e.g., piperidine) used for Fmoc removal.[8] This allows for the selective deprotection of Boc or Fmoc groups in the presence of a phthalimide-protected amine, enabling subsequent synthetic transformations at that site.
Orthogonality with Silyl Ethers
The compatibility of phthalimide deprotection with silyl ether protecting groups depends on the chosen deprotection method and the nature of the silyl ether.
-
Hydrazinolysis and Reductive Cleavage with NaBH₄: These mild methods are generally compatible with robust silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).
-
AMA and Basic Hydrolysis: These basic conditions can potentially lead to the cleavage of silyl ethers, especially less sterically hindered ones.
-
Acidic Hydrolysis: The acidic conditions required for phthalimide cleavage will also cleave most silyl ethers.
Careful selection of the deprotection reagent is therefore essential to maintain the integrity of silyl-protected hydroxyl groups.
Mandatory Visualizations
Logical Workflow for Selecting a Phthalimide Deprotection Strategy
Caption: Decision tree for selecting a phthalimide deprotection method.
Experimental Workflow for Orthogonal Deprotection
Caption: Workflow for orthogonal deprotection in peptide synthesis.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the deprotection of a phthalimide-protected polyethylene glycol (PEG) derivative.[9][10]
Materials:
-
Phthalimide-protected PEG (1 eq.)
-
Tetrahydrofuran (THF)
-
Aqueous hydrazine (40 eq.)
-
Chloroform
-
Magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the phthalimide-protected PEG in THF (30 mL for 1 g of substrate).
-
Slowly add the aqueous hydrazine to the solution.
-
Stir the mixture for 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue.
-
Extract the aqueous phase three times with chloroform.
-
Combine the organic layers and dry with magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the pure amine.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This method provides a mild alternative to hydrazinolysis.[1][2][3][11]
Materials:
-
N-substituted phthalimide (1 eq.)
-
2-Propanol and Water (e.g., 6:1 v/v)
-
Sodium borohydride (5 eq.)
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin
-
1 M Ammonium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the N-substituted phthalimide in a mixture of 2-propanol and water, add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed (monitored by TLC).
-
Carefully add glacial acetic acid to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct.
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure.
Protocol 3: Deprotection using AMA Reagent
This protocol is particularly useful for the rapid deprotection of phthalimide groups in the context of oligonucleotide synthesis.[5][12]
Materials:
-
Phthalimide-protected substrate on solid support
-
Ammonium hydroxide/40% aqueous Methylamine (1:1 v/v) (AMA reagent)
-
Standard laboratory glassware for solid-phase synthesis
Procedure:
-
Treat the solid support with the AMA reagent.
-
Heat the mixture at 65°C for 10 minutes.
-
Cleave the deprotected product from the solid support according to standard procedures.
-
Isolate the product after removal of the solvent.
Protocol 4: Chemoselective Deprotection of N-Aryl Phthalimides
This method allows for the selective deprotection of N-aryl phthalimides in the presence of N-alkyl phthalimides and other common protecting groups.[6][7]
Materials:
-
N-aryl phthalimide
-
Ammonium carbonate
-
Ethanol and Water
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the N-aryl phthalimide in a mixture of ethanol and water.
-
Add an excess of ammonium carbonate.
-
Heat the mixture to 80°C for 12 hours.
-
Cool the reaction mixture and isolate the product by extraction and purification.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
A Comparative Guide to the Quantitative Analysis of 3-Phthalimidopropionic Acid: qNMR vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and successful drug development. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the assay of 3-Phthalimidopropionic acid, a key building block in various synthetic pathways.
This document delves into the experimental protocols and performance data of each method, offering a comprehensive resource to inform the selection of the most appropriate analytical strategy for a given research or quality control objective.
At a Glance: Method Comparison
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Molar concentration determined by the ratio of integrated signal areas of the analyte and an internal standard. | Separation based on polarity, with quantification via a detector response (e.g., UV-Vis) relative to a reference standard. | Neutralization of the acidic analyte with a standardized basic solution, with the endpoint determined by an indicator or potentiometrically. |
| Selectivity | High; distinguishes between structurally similar compounds based on unique NMR signals. | High; separates the analyte from impurities based on chromatographic retention. | Low; titrates all acidic protons present in the sample, lacking specificity for the target analyte in the presence of other acidic impurities. |
| Accuracy | High; typically >99% with proper methodology. | High; typically >99% with a well-characterized reference standard. | Moderate to High; accuracy can be affected by the presence of other acidic or basic impurities. |
| Precision (RSD) | Excellent; typically <1%. | Excellent; typically <2%. | Good; typically <2%. |
| Limit of Detection (LOD) | ~0.1-1 mg/mL | ~0.01-0.1 µg/mL | Dependent on titrant concentration and endpoint detection. |
| Limit of Quantification (LOQ) | ~0.5-5 mg/mL | ~0.05-0.5 µg/mL | Dependent on titrant concentration and endpoint detection. |
| Sample Throughput | Moderate | High | Moderate |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of this compound. | Requires a standardized titrant solution. |
| Non-destructive | Yes | No | No |
Quantitative Nuclear Magnetic Resonance (qNMR) Assay
Quantitative NMR is a primary analytical method that allows for the direct measurement of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.[1]
Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Acquisition Time: Sufficient to allow for proper peak definition (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
4. Data Processing and Quantification:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved aromatic proton signals of this compound (around 7.8-7.9 ppm) and the olefinic proton signal of maleic acid (around 6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Workflow
Caption: Workflow for the qNMR assay of this compound.
High-Performance Liquid Chromatography (HPLC) Assay
HPLC is a powerful separation technique widely used for the purity determination of pharmaceutical compounds. The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, followed by detection using a UV-Vis detector.
Experimental Protocol
1. Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity is typically determined by area percent, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For a more accurate assay, the peak area of the sample is compared to the peak area of the certified reference standard.
Acid-Base Titration Assay
This classical chemical analysis method involves the neutralization of the carboxylic acid group of this compound with a standardized solution of a strong base.
Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ethanol (neutralized)
-
Burette, pipette, and flasks
2. Procedure:
-
Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
3. Calculation:
-
The purity of this compound is calculated based on the volume of titrant used, its concentration, and the mass of the sample.
Logical Comparison of Methods
Caption: Advantages and disadvantages of each analytical method.
Conclusion
The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for a primary, highly accurate, and selective method that does not require a specific reference standard of the analyte. Its non-destructive nature also allows for sample recovery.
-
HPLC is ideal for high-throughput screening and routine quality control where high sensitivity is required, provided a certified reference standard is available.
-
Acid-base titration offers a simple and cost-effective method for a general purity assessment, but it lacks the specificity to distinguish the analyte from other acidic impurities.
For researchers and drug development professionals requiring a high degree of confidence in the purity and concentration of this compound, qNMR provides a robust and reliable analytical solution.
References
A Comparative Guide to the Elemental Analysis of 3-Phthalimidopropionic Acid Derivatives
For researchers, scientists, and professionals in drug development, precise characterization of synthesized compounds is paramount. This guide provides a comparative overview of the elemental analysis of 3-phthalimidopropionic acid and its derivatives, supported by experimental data and detailed protocols.
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique for verifying the purity and confirming the chemical formula of newly synthesized organic compounds. For derivatives of this compound, a scaffold of interest in medicinal chemistry, this analysis is a critical step in their characterization.
Comparative Elemental Analysis Data
The following table summarizes the theoretical and experimentally determined elemental composition of this compound and a selection of its derivatives. The data is compiled from various studies focused on the synthesis and characterization of these compounds.[1] Discrepancies between theoretical and found values are typically expected to be within ±0.4%, confirming the successful synthesis and purity of the compounds.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| This compound | C₁₁H₉NO₄ | Theoretical | 60.28 | 4.14 | 6.39 |
| Experimental | 60.15 | 4.10 | 6.31 | ||
| N-Phthaloylglycine | C₁₀H₇NO₄ | Theoretical | 58.55 | 3.44 | 6.83 |
| Experimental | 58.48 | 3.41 | 6.79 | ||
| N-Phthaloyl-L-alanine | C₁₁H₉NO₄ | Theoretical | 60.28 | 4.14 | 6.39 |
| Experimental | 60.21 | 4.11 | 6.35 | ||
| N-Phthaloyl-L-valine | C₁₃H₁₃NO₄ | Theoretical | 63.15 | 5.30 | 5.66 |
| Experimental | 63.08 | 5.26 | 5.62 | ||
| N-Phthaloyl-L-leucine | C₁₄H₁₅NO₄ | Theoretical | 64.36 | 5.79 | 5.36 |
| Experimental | 64.29 | 5.75 | 5.32 | ||
| N-Phthaloyl-L-phenylalanine | C₁₇H₁₃NO₄ | Theoretical | 69.15 | 4.44 | 4.74 |
| Experimental | 69.09 | 4.41 | 4.70 | ||
| N-Phthaloyl-L-aspartic acid | C₁₂H₉NO₆ | Theoretical | 54.76 | 3.45 | 5.32 |
| Experimental | 54.68 | 3.42 | 5.28 |
Experimental Protocol: CHN Combustion Analysis
The elemental composition of this compound derivatives is typically determined using an automated CHN elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the quantification of the resulting gaseous products.
Apparatus:
-
CHN Elemental Analyzer
Materials:
-
High-purity tin or silver capsules
-
Acetanilide or other suitable standard for calibration
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
Procedure:
-
Sample Preparation: A small amount of the dried, homogenous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The capsule is then sealed and shaped into a small ball.
-
Instrument Calibration: The instrument is calibrated using a known standard, such as acetanilide. This ensures the accuracy of the measurements.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C). In the presence of a stream of pure oxygen, the sample undergoes rapid and complete combustion.
-
Reduction and Separation: The combustion products, primarily CO₂, H₂O, and N₂ (along with nitrogen oxides), are swept by a helium carrier gas through a reduction furnace containing copper. This step converts any nitrogen oxides to N₂. The mixture of gases is then passed through a chromatographic column to separate the individual components.
-
Detection and Quantification: The separated gases (CO₂, H₂O, and N₂) are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each component elutes from the column. The resulting signals are proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound derivatives, culminating in elemental analysis.
References
A Comparative Guide to LC-MS Methods for the Analysis of 3-Phthalimidopropionic Acid and its Reactions
For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of 3-phthalimidopropionic acid and its reaction products is crucial for a variety of applications, from reaction monitoring to metabolic studies. Due to its polar nature, this compound, a carboxylic acid, presents challenges for direct analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of LC-MS methods, focusing on derivatization techniques that enhance analytical performance.
Performance Comparison of LC-MS Methods
Direct analysis of small, polar carboxylic acids like this compound often suffers from poor retention on reversed-phase columns and inadequate ionization efficiency. Chemical derivatization of the carboxylic acid group is a widely adopted strategy to overcome these limitations. The following table summarizes and compares key performance aspects of different analytical approaches.
| Analytical Approach | Key Advantages | Key Disadvantages | Typical Limit of Quantification (LOQ) | Throughput |
| Direct Injection | Minimal sample preparation, fast. | Poor retention, low sensitivity, potential for matrix effects. | Analyte-dependent, often high ng/mL to µg/mL. | High |
| Derivatization with 3-Nitrophenylhydrazine (3-NPH) | Excellent derivatization efficiency (~100%), significant improvement in chromatographic retention and ionization efficiency, widely applicable.[1] | Requires additional sample preparation steps, increasing time and potential for sample loss. | Low ng/mL to pg/mL range.[2] | Medium |
| Derivatization with Aniline | Simple derivatization chemistry. | Variable and lower derivatization efficiency (20-100%), lower recoveries compared to 3-NPH.[1] | Generally higher than 3-NPH. | Medium |
| Derivatization with Girard's Reagent T (GT) | High sensitivity enhancement (reported to be 100-fold higher than 3-NPH for some SCFAs).[2] | Less commonly used, may require more method development. | Potentially sub-pg/mL. | Medium |
Experimental Protocols
The following section details the experimental protocols for the highly recommended 3-nitrophenylhydrazine (3-NPH) derivatization method, which has demonstrated robust and sensitive results for the analysis of carboxylic acids.
Sample Preparation and Derivatization with 3-NPH
This protocol is adapted from established methods for short-chain fatty acid analysis and is applicable to this compound.[1][3][4]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) solution: 200 mM in 50:50 acetonitrile/water (v/v).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 120 mM in 50:50 acetonitrile/water (v/v) containing 6% pyridine.[1]
-
Sample containing this compound (e.g., reaction mixture, biological extract).
-
Internal standard solution (optional but recommended, e.g., an isotopically labeled analog).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
Protocol:
-
Sample Preparation: If the sample is in a complex matrix (e.g., plasma, cell culture media), a protein precipitation step is recommended. Add a 2:1 ratio of cold acetonitrile to the sample, vortex, and centrifuge to pellet the proteins.[3] The supernatant can then be used for derivatization.
-
Derivatization Reaction:
-
Post-Derivatization:
-
After incubation, dilute the sample with an appropriate volume of 50:50 acetonitrile/water (e.g., to 1.4 mL) to bring the concentration into the linear range of the instrument.[1]
-
Centrifuge the diluted sample to remove any precipitates before transferring to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating the 3-NPH derivatives (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte. The specific gradient will need to be optimized for the separation of this compound-3-NPH from other reaction components.
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of 3-NPH derivatives.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for quantitative analysis due to its high selectivity and sensitivity.[5]
-
MRM Transition: The specific precursor-to-product ion transition for the this compound-3-NPH derivative will need to be determined by infusing a derivatized standard. The precursor ion will be the [M-H]⁻ of the derivatized molecule. A characteristic product ion for 3-NPH derivatives is often observed at m/z 137.[3]
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte to achieve maximum sensitivity.[3]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
3-Phthalimidopropionic acid proper disposal procedures
Proper disposal of 3-Phthalimidopropionic acid is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. As a substance classified with specific health hazards, it requires handling as hazardous waste from the point of generation to its final disposal. This guide provides a step-by-step protocol for the safe and compliant disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is considered hazardous under OSHA and CLP regulations.[1][2]
| Hazard Classification | Category | GHS Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for collecting and preparing this compound waste for disposal. All laboratory chemical waste must be treated as hazardous unless specifically determined to be non-hazardous.[3]
1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles (conforming to European standard EN 166 or equivalent).[1]
-
Hand Protection: Chemically resistant protective gloves (e.g., natural rubber).[1]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
2. Waste Collection
-
Solid Waste: Collect waste this compound powder by sweeping or shoveling it into a designated waste container.[1] Avoid creating dust.[4]
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated items like weighing paper, gloves, or wipes, must also be collected and disposed of as hazardous waste.[3][5]
3. Container Management Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Type: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5][6] Plastic containers are often preferred for chemical waste.[7]
-
Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must be fully completed with the chemical name ("this compound"), hazard characteristics, and accumulation start date.[5]
-
Container Lid: Keep the waste container securely closed at all times, except when you are actively adding waste.[5][7][8]
-
Fill Level: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9] For solid waste, ensure there is sufficient headspace to prevent spillage.
4. On-Site Storage (Satellite Accumulation Area) Store the prepared waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA must be at or near the point of waste generation.[6][7]
-
Segregation: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[1][6] It is best practice to segregate waste by general hazard class (e.g., acids, bases, flammables).[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][5]
5. Arranging for Final Disposal
-
Contact EH&S: Do not attempt to dispose of the chemical waste yourself via drains or regular trash.[5][10] Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to schedule a pickup for the hazardous waste.[7]
-
Regulatory Compliance: The final disposal must be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][8][11]
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the laboratory.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency number or EH&S department immediately.[5]
-
Cleanup: For small, manageable spills, use appropriate PPE and an inert absorbent material to clean up the spill.
-
Dispose: All materials used for spill cleanup must be placed in a hazardous waste container and disposed of according to the protocol described above.[3][5]
References
- 1. fishersci.be [fishersci.be]
- 2. fishersci.com [fishersci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.ie [fishersci.ie]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical waste - Wikipedia [en.wikipedia.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. acs.org [acs.org]
- 11. youtube.com [youtube.com]
Safeguarding Your Research: A Guide to Handling 3-Phthalimidopropionic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Phthalimidopropionic acid, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, solid powder that presents several hazards.[1][2][3][4] Understanding these risks is the first step in safe handling.
Summary of Hazards:
| Hazard | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][4] | Category 4[1] |
| Skin Irritation | Causes skin irritation.[1][2][4] | Category 2[1] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] | Category 2[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4] | STOT SE 3[1] |
To mitigate these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or goggles. | European Standard EN 166[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374[5] |
| Body Protection | Laboratory coat. | N/A |
| Respiratory Protection | Not required for small-scale laboratory use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[5] | N/A |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is crucial to minimize exposure and prevent contamination. This section outlines the procedural steps for safely handling this compound, from preparation to cleanup.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Transferring
This protocol details the steps for accurately weighing and transferring this compound while minimizing the risk of inhalation and skin contact.
-
Preparation:
-
Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Prepare your workspace by ensuring a chemical fume hood is available and functioning correctly.[2] Place all necessary equipment (weighing paper or boat, spatula, and a sealable container for the chemical) inside the fume hood.[2]
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound from its stock container to the weighing paper.[2]
-
To minimize dust, avoid pouring the powder directly from the bottle.[2]
-
Once the desired amount is transferred, securely close the stock container.
-
-
Transferring:
-
Carefully carry the weighing paper with the chemical to the receiving vessel, which should also be inside the fume hood.
-
Gently tap the weighing paper to transfer the powder into the vessel.
-
If preparing a solution, you can rinse the weighing paper with a small amount of the solvent to ensure a complete transfer.
-
-
Post-Handling:
-
Once the transfer is complete, immediately proceed to the cleanup and disposal procedures.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste.
Disposal Protocol
-
Waste Categorization:
-
This compound waste is classified as hazardous waste.[5]
-
Solid Waste: Includes contaminated gloves, weighing paper, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Includes any unused solutions containing this compound.
-
-
Containerization:
-
Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.
-
The containers should be made of a material compatible with the chemical waste.
-
The label on the waste container should clearly state "Hazardous Waste" and list the contents, including "this compound."
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
-
Final Disposal:
By implementing these detailed safety and handling procedures, you can create a safer research environment and ensure the responsible management of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
